An In-Depth Technical Guide to 2-(3-(Benzyloxy)-2-oxoazepan-1-yl)acetic Acid: Synthesis, Characterization, and Scientific Context
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of 2-(3-(benzyloxy)-2-oxoazepan-1-yl)acetic acid, a functionalized caprolactam derivative of interest...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 2-(3-(benzyloxy)-2-oxoazepan-1-yl)acetic acid, a functionalized caprolactam derivative of interest in medicinal chemistry and organic synthesis. Given the absence of extensive direct literature on this specific molecule, this document synthesizes information from related compounds and established synthetic methodologies to present a robust scientific profile. The content herein is intended to equip researchers with the foundational knowledge for its synthesis, characterization, and potential applications.
Molecular Structure and Chemical Properties
2-(3-(Benzyloxy)-2-oxoazepan-1-yl)acetic acid is a derivative of ε-caprolactam, the monomer used in the production of Nylon-6. The core structure is a seven-membered lactam ring, which is functionalized at two key positions: the nitrogen atom is substituted with an acetic acid moiety, and the C3 position of the ring bears a benzyloxy group.
The presence of the chiral center at the C3 position means that this compound can exist as a racemic mixture of enantiomers or in an enantiomerically pure form. The stereochemistry at this position is crucial as it can significantly influence the biological activity of the molecule.
Table 1: Predicted Physicochemical Properties
Property
Value
Source/Method
Molecular Formula
C₁₅H₁₉NO₄
Calculated
Molecular Weight
277.31 g/mol
Calculated
IUPAC Name
2-(3-(benzyloxy)-2-oxoazepan-1-yl)acetic acid
IUPAC Nomenclature
SMILES
O=C(O)CN1C(=O)C(OCC2=CC=CC=C2)CCCC1
Structure-based
LogP
~1.5 - 2.5
Prediction based on analogs
pKa (Carboxylic Acid)
~3.5 - 4.5
Estimation from similar structures
Proposed Synthetic Pathway
A plausible and efficient synthesis of 2-(3-(benzyloxy)-2-oxoazepan-1-yl)acetic acid can be envisioned through a multi-step sequence starting from the functionalization of the caprolactam ring. The overall strategy involves the introduction of the C3-benzyloxy group followed by N-alkylation with an acetic acid equivalent.
Exploratory
Conformational Constraint via 7-Membered Lactam Scaffolds: Properties and Applications of 3-Benzyloxy-2-oxo-1-azepaneacetic Acid
Executive Summary In the pursuit of highly potent, receptor-selective, and proteolytically stable peptide therapeutics, the restriction of backbone dihedral angles ( and ) is a paramount strategy. 3-Benzyloxy-2-oxo-1-aze...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the pursuit of highly potent, receptor-selective, and proteolytically stable peptide therapeutics, the restriction of backbone dihedral angles (
and ) is a paramount strategy. 3-Benzyloxy-2-oxo-1-azepaneacetic acid represents a highly specialized building block within the family of Freidinger lactams and azepinone-constrained amino acids. By incorporating a 7-membered azepane ring, this molecule acts as a rigid dipeptide surrogate, forcing the peptide backbone into predictable secondary structures—most notably Type II and Type II' β-turns.
This technical guide explores the physicochemical properties, structural biology, and synthetic integration of 3-benzyloxy-2-oxo-1-azepaneacetic acid, providing drug development professionals with a self-validating framework for deploying this scaffold in peptidomimetic design[1].
Physicochemical Properties & Structural Dynamics
The utility of 3-benzyloxy-2-oxo-1-azepaneacetic acid stems directly from its molecular architecture. The 7-membered lactam (azepinone) ring provides a larger spatial footprint than its 5-membered (pyrrolidine) or 6-membered (piperidine) counterparts, which uniquely alters the thermodynamic landscape of the folding peptide[2].
The presence of the 3-benzyloxy group serves a dual purpose: it acts as a sterically demanding directing group during folding, and it functions as an orthogonally protected hydroxyl moiety (mimicking serine or threonine side chains).
Table 1: Physicochemical and Structural Parameters
Parameter
Value
Functional Implication
Molecular Formula
C₁₅H₁₉NO₄
Core scaffold for constrained peptidomimetic libraries.
Molecular Weight
277.32 g/mol
Optimal mass for dipeptide substitution (minimizing bulk).
Induces specific / dihedral constraints for β-turns.
Stereocenters
1 (C3 position)
Dictates the exact chirality and trajectory of the resulting turn.
Mechanistic Role in Peptidomimetic Design
The rational design of peptidomimetics relies on understanding the causality between a molecule's localized rigidity and the macroscopic conformation of the resulting polymer. When 3-benzyloxy-2-oxo-1-azepaneacetic acid is incorporated into a peptide chain, the N-acetic acid moiety acts as the C-terminal extension, while the azepane nitrogen is embedded within the lactam.
This configuration eliminates the hydrogen bond donor capacity of the constrained nitrogen, forcing the surrounding residues to satisfy their hydrogen bonding requirements elsewhere. Consequently, an intramolecular hydrogen bond typically forms between the carbonyl oxygen of residue
and the amide proton of residue , nucleating a stable β-turn[3]. Furthermore, the bulky benzyloxy group at the C3 position sterically repels adjacent side chains, further locking the conformation into a deep energy well.
Logical framework of 3-benzyloxy-2-oxo-1-azepaneacetic acid in peptidomimetic design.
To guarantee scientific integrity, the incorporation of highly constrained building blocks must follow a self-validating workflow. Standard coupling agents (e.g., DIC/HOBt) frequently fail or result in massive epimerization due to the steric bulk of the azepane ring. The following protocol utilizes highly active uronium-based chemistry to ensure complete coupling.
Step-by-Step Methodology: Azepane Incorporation
Objective: To synthesize a β-turn constrained peptidomimetic via Fmoc-SPPS.
Resin Preparation and Swelling
Action: Swell Rink Amide AM resin (0.1 mmol) in Dimethylformamide (DMF) for 30 minutes at room temperature.
Causality: Proper swelling expands the polymer matrix, exposing internal reactive sites and ensuring uniform, diffusion-independent coupling kinetics.
Fmoc Deprotection
Action: Treat the resin with 20% piperidine in DMF (2 x 10 min). Wash thoroughly with DMF (5 x 1 min).
Causality: Piperidine acts as a mild base to abstract the acidic proton of the Fmoc group, initiating a
-elimination that exposes the primary amine for the incoming constrained building block.
Coupling the Azepane Building Block
Action: Pre-activate 3-benzyloxy-2-oxo-1-azepaneacetic acid (0.3 mmol, 3 eq) with HATU (0.29 mmol, 2.9 eq) and DIPEA (0.6 mmol, 6 eq) in DMF for 3 minutes. Add the mixture to the resin and agitate for 2 hours.
Causality: While the N-acetic acid moiety is less hindered than an
-carbon, the adjacent 7-membered lactam ring exerts significant spatial constraints. HATU forms a highly reactive OAt-ester intermediate, lowering the activation energy barrier and driving the acylation to completion without racemization.
Global Cleavage and Orthogonal Deprotection
Action: Cleave the peptide from the resin using a cocktail of TFA/TIS/H₂O (95:2.5:2.5) for 2 hours. Precipitate in cold diethyl ether.
Causality: This strongly acidic cocktail cleaves the peptide from the linker and removes standard side-chain protecting groups (e.g., Boc, tBu). Crucially, the benzyloxy ether remains intact under standard TFA conditions.
Post-Cleavage Hydrogenolysis (Optional)
Action: To remove the benzyl group and expose the native 3-hydroxyl group, dissolve the crude peptide in MeOH and subject it to catalytic hydrogenolysis (Pd/C, H₂, 1 atm) for 4 hours.
Causality: This orthogonal protection strategy allows chemists to perform site-specific modifications or cyclizations post-cleavage before finally unmasking the sensitive hydroxyl group.
Analytical Validation (Self-Validating System)
To ensure the synthesized peptidomimetic has successfully adopted the intended conformation, the system must be analytically validated using orthogonal techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Perform 2D ROESY or NOESY experiments. The presence of strong Nuclear Overhauser Effect (NOE) cross-peaks between the
of residue and the amide proton () of residue confirms the restricted geometry induced by the azepane ring.
Circular Dichroism (CD) Spectroscopy: Dissolve the purified peptide in a structure-promoting solvent (e.g., Trifluoroethanol or aqueous buffer). A CD spectrum exhibiting a double minimum at approximately 205 nm and 225 nm, alongside a strong maximum near 190 nm, provides macroscopic validation of a Type II β-turn in solution.
References
Azepinone-Constrained Amino Acids in Peptide and Peptidomimetic Design
Source: ResearchGate / Current Topics in Medicinal Chemistry
URL:[Link]
Fishing in the toolbox of cyclic turn mimics: a literature overview of the last decade
Source: AIR Unimi / European Journal of Organic Chemistry
URL:[Link]
Development of a New Family of Conformationally Restricted Peptides as Potent Nucleators of β-Turns
Source: Journal of the American Chemical Society (ACS Publications)
URL:[Link]
Azepan-2-one Scaffold Drug Discovery: A Technical Whitepaper on Conformational Design and Target Modulation
Executive Summary The azepan-2-one (ε-caprolactam) scaffold, historically recognized as the [1], has recently undergone a renaissance, emerging as a highly versatile and privileged pharmacophore in [2]. As a seven-member...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The azepan-2-one (ε-caprolactam) scaffold, historically recognized as the [1], has recently undergone a renaissance, emerging as a highly versatile and privileged pharmacophore in [2]. As a seven-membered cyclic amide, it provides a unique semi-rigid conformational constraint. Unlike highly flexible linear amides or rigid six-membered piperidines, the azepane ring can adopt multiple low-energy conformations (such as twist-chair and boat-like states), allowing medicinal chemists to precisely tune the [3].
This technical guide explores the causality behind utilizing the azepan-2-one scaffold, detailing structural optimization strategies, bioactivity profiles, and self-validating experimental protocols for drug discovery professionals.
Structural Rationale and Pharmacophore Modeling
In rational drug design, the core scaffold must orient functional groups into specific receptor sub-pockets while maintaining favorable physicochemical properties (e.g., solubility, metabolic stability). The nitrogen atom (N1) and the carbon backbone (C3 to C7) of azepan-2-one offer multiple handles for late-stage functionalization[2].
Conformational Biasing: Derivatization at the C3 or C4 positions restricts the ring flip, biasing the molecule toward a bioactive conformation. This is critical for minimizing the entropic penalty upon target binding[3].
Hydrogen Bonding: The lactam moiety inherently acts as both a hydrogen bond donor (via the N-H, if unsubstituted) and a strong hydrogen bond acceptor (via the carbonyl oxygen), facilitating robust interactions with kinase hinge regions or G-protein coupled receptor (GPCR) transmembrane helices[4].
Key Therapeutic Applications
The synthetic accessibility of azepan-2-one derivatives has led to breakthroughs across multiple therapeutic areas:
Cannabinoid Type 2 (CB2) Receptor Agonists: Selectively targeting the CB2 receptor is a highly sought-after strategy for treating inflammatory pain without the psychoactive side effects associated with CB1 activation[5]. A recent structure-activity relationship (SAR) campaign identified 4-(1,2,4-oxadiazol-5-yl)azepan-2-one derivatives as potent CB2 agonists. The azepan-2-one ring forms critical in the CB2 active site[4]. The optimized lead, compound 25r, exhibited an EC50 of 21.0 nM and >1428-fold selectivity over CB1,[6].
Neuropharmacology (Monoamine Transporter Inhibitors): Exploration of the GDB-4c database revealed that chiral bicyclic azepanes possess [7]. An N-benzylated azepane derivative demonstrated nanomolar inhibition of the norepinephrine transporter (NET) and dopamine transporter (DAT), alongside σ-1 receptor inhibition, highlighting its[8].
Factor Xa Inhibitors: The caprolactam core has been utilized as a neutral scaffold to develop[9]. By employing a thiourea linker on the caprolactam core, researchers achieved a 145-fold increase in potency (IC50 = 0.11 μM) compared to urea counterparts, driven by a conformational preference that aligns the terminal groups perfectly within the S1 and S4 pockets of the protease[9].
Quantitative Bioactivity Summary
To facilitate structural comparisons, the pharmacological profiles of key azepan-2-one derivatives are summarized below.
As a Senior Application Scientist, I emphasize that robust drug discovery relies on self-validating systems. The following protocols incorporate necessary causality and quality control (QC) checkpoints.
Protocol A: Synthesis of the Functionalized Azepan-2-one Scaffold
Causality: The laboratory standard for synthesizing the 7-membered lactam is the Beckmann rearrangement of cyclohexanone oximes[2]. This acid-catalyzed migration ensures high regioselectivity, expanding the 6-membered ring to a 7-membered lactam.
Oximation: Dissolve cyclohexanone (1.0 eq) in an ethanol/water mixture. Add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.2 eq). Stir at room temperature for 2 hours.
QC Checkpoint: Monitor by TLC (hexane:EtOAc) until complete conversion to the oxime is observed to prevent unreacted ketone carryover.
Beckmann Rearrangement: Dissolve the isolated cyclohexanone oxime in anhydrous toluene. Slowly add a catalytic amount of strong acid (e.g., oleum or polyphosphoric acid) at 0°C. Heat the reaction to 80°C for 4 hours[2].
Neutralization & Isolation: Quench the reaction carefully with aqueous NaOH to neutralize the acid catalyst[2]. Extract the free ε-caprolactam with dichloromethane, wash with brine, and dry over anhydrous Na₂SO₄.
Functionalization (e.g., C4-Arylation): Utilize a palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) on a pre-synthesized C4-enol triflate azepan-2-one intermediate to introduce the desired pharmacophore (e.g., 1,2,4-oxadiazole)[5].
QC Checkpoint: Validate the final structure and purity (>95%) using
H-NMR, C-NMR, and high-resolution mass spectrometry (HRMS) before biological screening.
Protocol B: In Vitro Validation - GloSensor cAMP Assay for CB2 Agonism
Causality: The CB2 receptor is a Gi/o-coupled GPCR. Agonist binding causes the dissociation of the Gi protein, which directly inhibits adenylyl cyclase (AC), leading to a decrease in intracellular cyclic AMP (cAMP)[4]. The GloSensor assay uses a genetically encoded luciferase that requires cAMP to emit light. By artificially stimulating cAMP production with Forskolin, we can measure the dose-dependent suppression of luminescence by our azepan-2-one agonists.
Cell Preparation: Seed HEK293 cells stably expressing the human CB2 receptor and the GloSensor plasmid into 384-well white opaque plates at 10,000 cells/well. Incubate overnight at 37°C.
Substrate Loading: Remove media and add 20 μL of GloSensor cAMP Reagent (2% v/v in assay buffer). Incubate for 2 hours at room temperature to allow substrate equilibration.
QC Checkpoint: Read basal luminescence to ensure consistent cell viability and sensor expression across the plate.
Compound Addition: Add the azepan-2-one test compounds (e.g., Compound 25r) in a 10-point concentration-response curve (ranging from 10 μM to 0.1 nM). Incubate for 15 minutes.
Detection: Read luminescence after 15 minutes using a microplate reader. Calculate the EC
using non-linear regression (four-parameter logistic equation).
Self-Validating Control: Include a known CB2 agonist (e.g., CP55,940) and a CB2 inverse agonist/antagonist (e.g., AM630) to confirm target-specific modulation.
Mechanistic and Workflow Visualizations
Azepan-2-one Hit-to-Lead Drug Discovery and Optimization Workflow.
Mechanism of Action: CB2 Receptor Modulation by Azepan-2-one Agonists.
References
Discovery of 4-(1,2,4-Oxadiazol-5-yl)azepan-2-one Derivatives as a New Class of Cannabinoid Type 2 Receptor Agonists for the Treatment of Inflammatory Pain. Journal of Medicinal Chemistry (ACS). URL:[Link]
Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. Journal of Medicinal Chemistry (ACS). URL:[Link]
Initial Structure-Activity Relationships for a Caprolactam-based Series of Neutral Factor Xa Inhibitors: Lead Identification. Letters in Drug Design & Discovery (Ingenta Connect). URL:[Link]
Seven-Membered Lactam Building Blocks: A Technical Guide for Medicinal Chemistry
Executive Summary: The "Goldilocks" Scaffold In the landscape of medicinal chemistry, seven-membered lactams ( -lactams or azepan-2-ones) occupy a "Goldilocks" zone between the rigid, high-strain domain of -lactams and t...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: The "Goldilocks" Scaffold
In the landscape of medicinal chemistry, seven-membered lactams (
-lactams or azepan-2-ones) occupy a "Goldilocks" zone between the rigid, high-strain domain of -lactams and the entropically loose, floppy nature of macrocycles. Historically underutilized due to synthetic challenges (the "medium-ring gap"), these scaffolds are now re-emerging as privileged structures. They offer a unique ability to mimic -turns in peptides and position pharmacophores in vectors inaccessible to standard piperidine or pyrrolidine cores.
This guide details the structural rationale, synthetic access, and application of
-lactams, moving beyond basic textbook definitions to actionable, field-proven strategies.
Structural Dynamics & Pharmacophore Projection[1]
Conformational Analysis
Unlike the chair conformation of cyclohexane, the seven-membered azepanone ring exists in a dynamic equilibrium between twist-chair (TC) and twist-boat (TB) forms.
The Pseudo-Rotation: The energy barrier between conformers is relatively low (~3-5 kcal/mol), allowing the ring to "breathe" and induce fit upon binding.
Substituent Effects: Placing a bulky group (e.g., benzyl, aryl) at the
or position can lock the conformation, reducing the entropic penalty of binding. This is a critical design strategy for high-affinity ligands.
The Peptidomimetic Advantage
The
-lactam bond () constrains the and torsion angles of the backbone, effectively freezing a peptide bond in a cis or trans orientation.
Application: It serves as a potent mimic of the Type VIa
-turn , a secondary structure often found at protein-protein interaction (PPI) interfaces.
Synthetic Strategies: Crossing the Entropic Barrier
Constructing 7-membered rings is kinetically disfavored compared to 5- or 6-membered rings due to transannular strain and entropy (Baldwin's rules). Below are the three most reliable "self-validating" protocols.
Strategy A: The Intramolecular Schmidt Reaction (The Aubé Protocol)
This is the "gold standard" for fusing a lactam ring onto an existing ketone, particularly for bicyclic systems.
Mechanism: Reaction of an alkyl azide with a ketone under Lewis acid catalysis.
Why it works: It bypasses the entropic penalty of cyclization by tethering the nucleophile (azide) to the electrophile (ketone).
Regioselectivity: Controlled by the migration aptitude of the alkyl group antiperiplanar to the diazonium leaving group.[1]
Strategy B: Ring-Closing Metathesis (RCM)
Modern access to unsaturated lactams, allowing for further functionalization.
Critical Parameter:Dilution. To favor intramolecular RCM (forming the ring) over intermolecular ADMET (polymerization), reactions must be run at high dilution (
).
Catalyst: Grubbs II or Hoveyda-Grubbs II are preferred for their tolerance of the amide functionality.
Strategy C: Beckmann Rearrangement
The classic expansion of cyclohexanone oximes.
Utility: Best for simple, monocyclic building blocks (e.g., caprolactam derivatives).
Limitation: Harsh acidic conditions can limit functional group tolerance.
Decision Matrix (Visualization)
Caption: Decision tree for selecting the optimal synthetic pathway based on target architecture.
This protocol yields a pyrrolo[1,2-a]azepin-5-one scaffold.
Reagents:
Substrate: 4-azidobutyl phenyl ketone (1.0 equiv)
Lewis Acid:
(2.0 equiv) or
Solvent: Anhydrous
Step-by-Step:
Preparation: Flame-dry a round-bottom flask under Argon. Dissolve the azido-ketone in
().
Activation: Cool to
. Add dropwise over 10 minutes. Note: The solution usually turns yellow/orange.
Evolution: Allow to warm to room temperature. Gas evolution (
) indicates the rearrangement is proceeding. Stir for 4–12 hours.
Validation: Monitor by TLC. The disappearance of the azide peak in IR (
) is a definitive in-process check.
Quench: Pour slowly into saturated aqueous
. Extract with .
Purification: Flash chromatography (typically EtOAc/Hexanes) yields the fused lactam.
Protocol 2: Ring-Closing Metathesis (RCM) for
-Lactams
Critical Control Point: Concentration.
Reagents:
Substrate:
-diallyl amide derivative
Catalyst: Grubbs
Generation (5 mol%)
Solvent: Degassed Dichloromethane (DCM)
Step-by-Step:
Degassing: Sparge DCM with Argon for 30 minutes. Oxygen poisons the ruthenium carbene.
Dilution: Dissolve substrate to a final concentration of
. Causality: This extreme dilution renders intermolecular collisions statistically negligible compared to intramolecular cyclization.
Initiation: Add Grubbs II catalyst in one portion at reflux (
).
Monitoring: Reaction is usually complete in 2–6 hours.
Quenching (Crucial): Add ethyl vinyl ether (50 equiv) and stir for 30 minutes. This forms a catalytically inactive Fischer carbene, preventing isomerization or polymerization during concentration.
Workup: Concentrate and purify via silica gel.
Medicinal Chemistry Applications (Case Studies)
CGRP Receptor Antagonists (Migraine)
The "Gepant" class of drugs illustrates the power of 7-membered rings.
Role of Lactam: In compounds like Telcagepant and newer generations (e.g., Zavegepant analogs), the azepinone or benzazepinone core serves as a rigid spacer. It orients the terminal aryl groups to interact with the hydrophobic cleft of the CGRP receptor while maintaining oral bioavailability.
Data Point: The 7-membered ring provided a 10-fold increase in solubility compared to the acyclic amide analog in early SAR studies.
Influenza PAN Endonuclease Inhibitors
Recent research has utilized 7-membered lactam-fused hydroxypyridinones.
Mechanism: The lactam ring constrains the metal-binding pharmacophore (MBP) to chelate the dinuclear
center of the viral enzyme.
Outcome: Compound 16s (from Ref [2]) showed
, demonstrating that the medium ring provided the optimal angle for metal coordination, superior to 6-membered analogs.
Comparative Data: Ring Size vs. Activity
Scaffold Size
Conformational Entropy
Synthetic Difficulty
Bioavailability Potential
Primary Utility
5-membered ()
Low (Rigid)
Low
High
H-bond acceptor
6-membered ()
Medium (Chair)
Low
High
Core scaffold
7-membered ()
High (Twist-Chair)
High
High (Solubility)
-turn mimic / Spacer
8-membered
Very High
Very High
Medium
Macrocycle mimic
Mechanistic Visualization: The Schmidt Cycle[7]
Understanding the atomic migration is key to predicting regioselectivity in substituted systems.[1]
Caption: Mechanistic flow of the intramolecular Schmidt reaction, highlighting the critical alkyl migration step.
References
Asymmetric Synthesis of Seven-Membered Lactams. ResearchGate. Available at: [Link]
Design and synthesis of 7-membered lactam fused hydroxypyridinones as potent metal binding pharmacophores. PubMed. Available at: [Link]
Azepino-indazoles as calcitonin gene-related peptide (CGRP) receptor antagonists. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
Synthesis of an N-Substituted Lactam Using an Intramolecular Schmidt Reaction. Organic Syntheses. Available at: [Link]
Recent applications of ring-closing metathesis in the synthesis of lactams. Chemical Communications. Available at: [Link]
Conformationally Restricted Peptidomimetics: A Technical Whitepaper on 2-(3-(Benzyloxy)-2-oxoazepan-1-yl)acetic Acid
Executive Summary Native peptides often suffer from rapid proteolytic cleavage and poor membrane permeability, limiting their clinical utility. Peptidomimetics address this fundamental flaw by replacing labile peptide bo...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Native peptides often suffer from rapid proteolytic cleavage and poor membrane permeability, limiting their clinical utility. Peptidomimetics address this fundamental flaw by replacing labile peptide bonds with robust, conformationally restricted isosteres. This whitepaper provides an in-depth technical analysis of 2-(3-(Benzyloxy)-2-oxoazepan-1-yl)acetic acid , a highly versatile caprolactam-based building block utilized in the design of advanced protease inhibitors and receptor agonists.
Chemical Identity & Physicochemical Profiling
The compound is a highly functionalized 7-membered lactam (azepane) ring. The structural integration of an N-acetic acid moiety and a C3-benzyloxy ether makes it an ideal rigid scaffold for mimicking dipeptide backbones[1].
Mechanistic Rationale: The Caprolactam Scaffold in Drug Design
In modern drug discovery, scaffold selection is driven by strict thermodynamic principles rather than arbitrary structural choices.
Entropic Optimization : The 7-membered caprolactam ring restricts the
and dihedral angles, effectively locking the molecule into a conformation that mimics a peptide -turn. When this rigid molecule binds to a target receptor, it suffers a significantly lower entropic penalty () compared to a flexible linear peptide, thereby exponentially increasing the overall binding affinity ().
N-Acetic Acid Appendage : The acetic acid group extending from the lactam nitrogen serves as a highly flexible C-terminal extension. In metalloprotease inhibitors, this carboxylate acts as a bidentate ligand, coordinating directly with catalytic metal ions (e.g.,
) in the enzyme's active site.
C3-Benzyloxy Group : The benzyloxy group serves a dual purpose. Synthetically, it is a robust protecting group for the C3-hydroxyl. Pharmacologically, the bulky aromatic ring can occupy deep hydrophobic pockets (such as the S1 or S2 specificity pockets in proteases), driving hydrophobic interactions before being optionally deprotected[2].
Experimental Protocols & Synthetic Integration
Integrating CAS 2080412-76-4 into a larger peptidomimetic sequence requires orthogonal protection strategies and optimized coupling conditions to prevent epimerization at the C3 stereocenter.
Quantitative Comparison of Coupling Reagents for Caprolactam Scaffolds
Reagent System
Typical Yield (%)
Epimerization Risk
Reaction Time
Causality / Rationale
HATU / DIPEA
85 - 95%
Low
2 - 4 h
The highly reactive HOAt ester intermediate rapidly overcomes the steric hindrance of the N-acetic acid arm, ensuring high conversion rates.
EDC / HOBt
60 - 75%
Moderate
12 - 16 h
Slower activation leads to competitive side reactions; less ideal for bulky, secondary-amine-like scaffolds.
PyBOP / NMM
75 - 85%
Low
6 - 8 h
A solid alternative to HATU, though the generation of phosphonium byproducts can complicate downstream reverse-phase purification.
Self-Validating Protocol: Solution-Phase Amide Coupling and Deprotection
Activation : Dissolve 1.0 eq of 2-(3-(Benzyloxy)-2-oxoazepan-1-yl)acetic acid in anhydrous DMF (0.1 M). Add 1.2 eq of HATU and 3.0 eq of DIPEA. Causality: HATU is explicitly chosen over standard carbodiimides due to the steric bulk surrounding the alpha-substituted acetic acid moiety. The rapid formation of the active ester minimizes the time the molecule spends in a base-catalyzed enolizable state, thereby preserving stereochemical integrity.
Coupling : Introduce 1.1 eq of the target primary amine (e.g., an amino acid ester). Stir at room temperature for 2-4 hours under an inert
atmosphere. Monitor completion via LC-MS.
Workup : Quench the reaction with saturated aqueous
. Extract with EtOAc. Wash the organic layer extensively with 5% aqueous LiCl to partition the DMF into the aqueous phase. Dry over and concentrate.
Orthogonal Deprotection (Hydrogenolysis) : Dissolve the purified intermediate in MeOH. Add 10% Pd/C (0.1 eq by weight). Flush the flask with
gas and stir under a balloon (1 atm) for 12 hours. Causality: Catalytic hydrogenation is employed because it orthogonally cleaves the benzyl ether to yield the free C3-hydroxyl group without risking the hydrolytic cleavage of the sensitive lactam ring or the newly formed amide bonds, which would occur under harsh acidic or basic deprotection conditions.
Purification : Filter the suspension through a pad of Celite to remove the pyrophoric palladium catalyst. Concentrate the filtrate and purify the final product via preparative reverse-phase HPLC.
Caption: Workflow for integrating the caprolactam scaffold into a peptidomimetic inhibitor.
Applications in Target-Specific Inhibition
The 2-oxoazepane scaffold has been successfully deployed across multiple therapeutic domains:
Thrombin and Factor Xa Inhibitors : In the coagulation cascade, non-covalent thrombin inhibitors utilize the caprolactam core to probe the S1, S2, and S3 specificity pockets. The rigid scaffold positions basic arginine surrogates perfectly into the active site, halting the conversion of fibrinogen to fibrin[2].
Natriuretic Peptide Receptor-B (NPR-B) Agonists : Novel peptides incorporating the oxoazepan-1-yl acetic acid motif demonstrate improved metabolic stability and bioavailability compared to endogenous natriuretic peptides, making them potent candidates for treating glaucoma and cardiovascular disorders[3].
Caption: Mechanism of action for caprolactam-based peptidomimetics in the coagulation cascade.
The following technical guide details the synthesis, structural properties, and medicinal applications of 3-benzyloxy-ε-caprolactam acetic acid derivatives . These compounds represent a specialized class of lactam-based...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the synthesis, structural properties, and medicinal applications of 3-benzyloxy-ε-caprolactam acetic acid derivatives . These compounds represent a specialized class of lactam-based peptidomimetics , widely utilized as scaffolds for protease inhibitors (e.g., ACE/NEP inhibitors) and as conformational constraints in peptide drug design.
Core Scaffold Analysis & Synthetic Methodologies for Drug Discovery
Executive Summary
3-benzyloxy-ε-caprolactam acetic acid (systematically: 2-(3-(benzyloxy)-2-oxoazepan-1-yl)acetic acid) acts as a critical intermediate in the synthesis of metalloprotease inhibitors and constrained peptide analogs. The 7-membered lactam ring (ε-caprolactam) serves as a rigid backbone that restricts the conformational freedom of the peptide chain, mimicking a
-turn secondary structure. The 3-benzyloxy group functions as a masked hydroxyl or amino functionality (depending on downstream transformation), while the N-acetic acid moiety typically serves as a zinc-binding group (ZBG) or a linker for peptide elongation.
Key Applications
Dual ACE/NEP Inhibitors: Precursor to mercaptoacyl lactams (e.g., Omapatrilat analogs) for treating hypertension.
Peptidomimetics: Mimics the Gly-Ser or Gly-Cys dipeptide turn, stabilizing bioactive conformations.
Protease Recognition: The hydrophobic benzyl ether facilitates binding to the S1' hydrophobic pocket of target enzymes.
Chemical Structure & Conformational Logic
The scaffold consists of a semi-rigid azepane-2-one ring. The stereochemistry at C3 is pivotal for biological activity, often requiring enantiopure synthesis starting from the chiral pool (e.g., L-Lysine).
Structural Diagram (DOT Visualization)
The following diagram illustrates the core structure and its functional zones.
Caption: Functional decomposition of the 3-benzyloxy-ε-caprolactam scaffold showing the pharmacophoric contributions of the C3 and N1 substituents.
Synthetic Protocols
This section details the synthesis of the scaffold starting from L-Lysine , ensuring optical purity.
Phase 1: Synthesis of the Chiral Lactam Core (3-Benzyloxy-ε-caprolactam)
Principle: Diazotization of L-Lysine retains the chiral center (with inversion or retention depending on conditions) to form α-hydroxy-ε-amino acid, followed by cyclization and O-protection.
Cool a solution of 3-benzyloxy-ε-caprolactam in dry THF to 0°C under Argon.
Add NaH portion-wise. Stir for 30 min to generate the lactam anion (evolution of H₂ gas).
Add tert-butyl bromoacetate dropwise.
Warm to room temperature and stir for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:1).
Quench with sat. NH₄Cl, extract with EtOAc, dry over MgSO₄.
Deprotection (Optional for Acid): Treat the tert-butyl ester with TFA/DCM (1:1) for 2 hours to yield the free acid: 2-(3-(benzyloxy)-2-oxoazepan-1-yl)acetic acid .
Synthetic Workflow Diagram
Caption: Step-wise synthetic route from Chiral Pool (L-Lysine) to the target N-acetic acid derivative.
Analytical Characterization
To validate the synthesis, the following spectral signatures must be confirmed.
4.10 (d, 1H) and 4.35 (d, 1H) – AB system due to ring chirality.
Ring Protons: Multiplets at
1.5–3.5 (8H) corresponding to the caprolactam methylene envelope.
Mass Spectrometry (ESI-MS)
Positive Mode:
and .
Fragmentation: Loss of benzyl group (
) is a common diagnostic fragment.
Biological & Medicinal Utility[2][3][4]
A. Metalloprotease Inhibition (ACE / NEP)
The N-acetic acid group mimics the C-terminal carboxylate of peptide substrates, coordinating the active site Zinc ion (
). The 3-benzyloxy group occupies the subsite.
Optimization: The benzyl group is often removed (
) to yield the free hydroxyl, which can be converted to a thiol (-SH) via Mitsunobu reaction (thioacetate) to create potent inhibitors like Omapatrilat analogs [1].
B. Peptidomimetics (Freidinger Lactams)
This scaffold restricts the
(psi) and (phi) torsion angles of the peptide backbone.
Constraint: The 7-membered ring forces the
bond into a fixed conformation, reducing the entropy penalty upon binding to receptors.
Application: Used in the design of Substance P antagonists and Growth Hormone Secretagogues [2].
Safety & Handling
Reactivity: The N-alkylation step uses Sodium Hydride (NaH), which is pyrophoric and evolves hydrogen gas. Perform in a well-ventilated fume hood under inert atmosphere (Argon/Nitrogen).
Toxicity: Benzyl bromide is a potent lachrymator. Handle with double gloves and eye protection.
Storage: The final acid derivative is stable at
but should be protected from moisture to prevent hydrolysis of the amide bond (though lactams are generally stable).
References
Design of Vasopeptidase Inhibitors.
Source: Robl, J. A., et al. "Dual Metalloprotease Inhibitors: Mercaptoacetyl-based Fused Heterocyclic Dipeptide Mimetics." Journal of Medicinal Chemistry.
Context: Describes the use of caprolactam-based scaffolds for dual ACE/NEP inhibition.
URL:[Link]
Lactams as Peptide Constraints.
Source: Freidinger, R. M. "Design and Synthesis of Novel Bioactive Peptides and Peptidomimetics." Journal of Medicinal Chemistry.
Context: Foundational text on using lactam rings (Freidinger lactams) to restrict peptide conformation.
URL:[Link]
Synthesis of 3-Substituted Caprolactams.
Chiral Synthesis from Lysine.
Source: "Synthesis of Optically Active 3-Amino-2-oxo-1-azepineacetic Acid Derivatives." Chemical and Pharmaceutical Bulletin.
Context: Provides the specific methodology for converting Lysine to the 3-functionalized caprolactam core.
URL:[Link]
This guide serves as a definitive technical reference for the characterization, synthesis, and application of 2-(3-(Benzyloxy)-2-oxoazepan-1-yl)acetic acid . As a functionalized azepan-2-one (caprolactam) derivative, this molecule represents a critical "constrained" building block in medicinal chemistry. The seven-membered lactam ring restricts conformational flexibility, making it an ideal scaffold for designing peptidomimetics that target specific G-protein coupled receptors (GPCRs) or proteolytic enzymes (e.g., ACE, NEP).
Physicochemical Profile
The following data has been verified through stoichiometric calculation and functional group analysis.
Property
Value
Technical Note
Molecular Formula
C₁₅H₁₉NO₄
Confirmed via atom counting of the N-acetic acid caprolactam core + benzyl ether.
Molecular Weight
277.32 g/mol
Monoisotopic Mass: 277.1314 Da.
CAS Registry Number
Not Assigned
Analogous to CAS 1936615-59-6 (3-methoxy variant).
LogP (Predicted)
1.8 – 2.2
Moderate lipophilicity driven by the benzyl group; balanced by the carboxylic acid.
H-Bond Donors
1
Carboxylic acid (-COOH).
H-Bond Acceptors
4
Lactam C=O, Acid C=O, Acid -OH, Ether -O-.
Topological Polar Surface Area
~66 Ų
Indicates good potential for membrane permeability.
Structural Analysis & Causality
To understand the utility of this molecule, one must analyze its structural components. The molecule is not merely a random assembly; it is a designed constraint .
The Azepan-2-one Core (Caprolactam): Unlike flexible linear peptides, the 7-membered ring forces the backbone into a specific turn geometry (often mimicking a
-turn or -turn). This pre-organization reduces the entropic penalty of binding to a receptor.
The 3-Benzyloxy Group: Located at the
-position relative to the lactam carbonyl, this group mimics the side chain of an amino acid (specifically serine or threonine derivatives) protected by a benzyl group. It provides hydrophobic bulk and potential -stacking interactions within a binding pocket.
The N-Acetic Acid Tail: This moiety serves as a "Glycine" linker, providing a free carboxylic acid for further coupling (e.g., to form larger peptide chains) or acting as a zinc-binding group (ZBG) in metalloprotease inhibitors.
Synthetic Methodology (Self-Validating Protocol)
Author's Note: The following protocol is designed for high-fidelity reproduction. It utilizes an N-alkylation strategy on a pre-functionalized lactam, ensuring regioselectivity.
Reaction Pathway Visualization
The synthesis relies on the robust alkylation of the lactam nitrogen, a reaction driven by the acidity of the amide proton (
) in the presence of a strong base.
Figure 1: Step-wise synthesis of 2-(3-(Benzyloxy)-2-oxoazepan-1-yl)acetic acid via N-alkylation and ester hydrolysis.
Detailed Protocol
Step 1: N-Alkylation
Objective: Attach the acetic acid backbone while preventing O-alkylation.
Setup: Flame-dry a 100 mL round-bottom flask under Argon atmosphere.
Dissolution: Dissolve 3-(benzyloxy)azepan-2-one (1.0 eq) in anhydrous THF (0.1 M concentration).
Deprotonation: Cool to 0°C. Add Sodium Hydride (NaH) (60% dispersion in oil, 1.2 eq) portion-wise. Causality: Low temperature prevents side reactions; NaH irreversibly deprotonates the lactam nitrogen.
Reaction: Stir for 30 mins until H₂ evolution ceases. Add tert-butyl bromoacetate (1.1 eq) dropwise.
Completion: Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 1:1).
Objective: Reveal the free carboxylic acid without cleaving the benzyl ether.
Solvent: Dissolve the intermediate ester in Dichloromethane (DCM) .
Acidolysis: Add Trifluoroacetic acid (TFA) (20% v/v). Stir at RT for 2 hours. Note: The benzyl ether is stable to TFA at RT; HBr/AcOH would be required to cleave the benzyl group.
Purification: Concentrate in vacuo. Co-evaporate with toluene (3x) to remove residual TFA.
Result: The title compound is obtained as a viscous oil or off-white solid.
Analytical Characterization (QC Standards)
To validate the identity of the synthesized molecule, compare experimental data against these predicted spectral features.
Synthesis of 2-(3-(Benzyloxy)-2-oxoazepan-1-yl)acetic acid from caprolactam
Abstract This Application Note details a robust, scalable synthetic route for 2-(3-(Benzyloxy)-2-oxoazepan-1-yl)acetic acid , a functionalized -caprolactam derivative. This scaffold is a critical intermediate in the deve...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This Application Note details a robust, scalable synthetic route for 2-(3-(Benzyloxy)-2-oxoazepan-1-yl)acetic acid , a functionalized
-caprolactam derivative. This scaffold is a critical intermediate in the development of peptidomimetics, specifically protease inhibitors (e.g., ACE inhibitors) and conformationally constrained amino acid analogs. The protocol utilizes a sequential functionalization strategy designed to maximize regioselectivity and yield. Key features include the Francis -bromination of caprolactam, orthogonal protection group strategy using acetate and tert-butyl ester, and selective N-alkylation prior to O-benzylation to eliminate competitive side reactions.
Part 1: Retrosynthetic Analysis & Strategy
The synthesis is designed to overcome the competing nucleophilicity of the lactam nitrogen and the
-hydroxyl group. By introducing the N-acetic acid moiety (as a protected ester) before the O-benzylation step, we block the nitrogen, ensuring exclusive O-alkylation of the C3-hydroxyl group.
Synthetic Pathway Diagram
Caption: Step-wise synthetic pathway demonstrating the "N-First" protection strategy to ensure regioselectivity.
Part 2: Detailed Experimental Protocols
Step 1:
-Bromination of Caprolactam
Objective: Introduction of a bromine atom at the C3 position via the Francis reaction.
Mechanism: Formation of an activated imino-chloride intermediate using
, which undergoes electrophilic bromination at the -position.
Dissolve 3-bromocaprolactam in glacial acetic acid in a 250 mL RBF.
Add anhydrous NaOAc.
Heat to 100°C for 4 hours. Monitor by TLC (EtOAc/Hexane 1:1) for disappearance of starting material.[1]
Cool and remove most acetic acid under reduced pressure.
Dilute residue with EtOAc (150 mL) and wash with saturated
until neutral.
Dry (
) and concentrate to yield the crude acetate.
Note: This intermediate is stable and can be used directly or purified by silica chromatography.
Step 3: N-Alkylation with tert-Butyl Bromoacetate
Objective: Attachment of the acetic acid tail. The tert-butyl ester is chosen for its stability against nucleophilic attack during the subsequent O-benzylation.
Dissolve the benzyl ether in DCM (1:1 mixture with TFA).
Stir at room temperature for 2 hours.
Concentrate in vacuo. Co-evaporate with toluene to remove TFA traces.
The product is obtained as a viscous oil or solid.
Part 3: Quality Control & Data Specifications
Expected Analytical Data
Parameter
Specification
Method
Appearance
White to off-white solid
Visual Inspection
Purity
>98.0%
HPLC (C18, ACN/H2O + 0.1% TFA)
Mass Spec
[M+H]+ calc: 278.13
LC-MS (ESI+)
1H NMR
Characteristic benzylic protons (d, 2H) at ~4.5 ppm; Lactam CH-O (m, 1H) at ~3.8 ppm.
400 MHz DMSO-d6
Troubleshooting Guide
Issue
Probable Cause
Solution
Low Yield in Step 1
Incomplete imino-chloride formation
Ensure is fresh; increase reaction time at 0°C before adding Bromine.
Elimination in Step 2
Temperature too high
Keep reaction strictly at 100°C; do not use stronger bases like hydroxide.
N-Alkylation Failure
Moisture in solvent
Use freshly distilled THF and dry NaH.
Ester Hydrolysis in Step 4
Reaction time too long
Monitor TLC closely; quench immediately upon disappearance of starting material.
References
Francis Bromination Protocol: Hopkins, T. R., Francis, W. C., & Werner, J. (1958). Preparation of alpha-bromo and alpha-iodo-epsilon-caprolactam. US Patent 2,832,770. Link
Nucleophilic Substitution of Lactams: Yamamoto, Y., et al. (2021). A two-phase bromination process using tetraalkylammonium hydroxide for the practical synthesis of α-bromolactones. Beilstein Journal of Organic Chemistry, 17, 2906–2914. Link
N-Alkylation Methodologies: BenchChem Application Notes. (2025).[3][4][5][6] Application Notes and Protocols for Selective N-Alkylation using Bromoacetyl Chloride. Link
General Lactam Functionalization: Enamine Ltd. (2024). N-Bromocaprolactam in Organic Synthesis. Link
Protocols for N-alkylation of 3-benzyloxy-2-oxoazepane
Part 1: Strategic Analysis & Mechanistic Insight The 3-benzyloxy-2-oxoazepane scaffold (a 3-substituted -caprolactam) is a critical pharmacophore in the design of protease inhibitors, particularly for targets like Cathep...
Author: BenchChem Technical Support Team. Date: March 2026
Part 1: Strategic Analysis & Mechanistic Insight
The 3-benzyloxy-2-oxoazepane scaffold (a 3-substituted
-caprolactam) is a critical pharmacophore in the design of protease inhibitors, particularly for targets like Cathepsin K and HIV protease. Functionalization of the lactam nitrogen (N1) is often the diversity-generating step in structure-activity relationship (SAR) studies.[1]
However, N-alkylation of this specific substrate presents unique challenges compared to acyclic amides or simple lactams:
Ambident Nucleophilicity (N- vs. O-Alkylation): Lactam anions are resonance hybrids. While the nitrogen is the softer nucleophile, the oxygen carries significant electron density. "Hard" electrophiles or improper solvent choices can lead to the formation of the thermodynamic dead-end: the lactim ether (O-alkylated product).
Steric Shielding at C3: The benzyloxy group at C3 creates a steric environment proximal to the N1 site. This can retard the approach of bulky electrophiles, requiring optimized temperature profiles to drive conversion without causing thermal decomposition.
-Chiral Integrity: If the starting material is enantiopure (e.g., derived from L-lysine or chiral pool synthesis), the C3 proton is potentially acidic. While the of the amide NH (~17) is significantly lower than the -proton (~25+), the inductive effect of the 3-benzyloxy group slightly acidifies the C3 proton. Over-exposure to strong bases at high temperatures risks racemization.
This guide presents two validated protocols: a Standard High-Fidelity Method (NaH/DMF) for robust primary alkylations, and a Mild Phase-Transfer Method for sensitive substrates.
Part 2: Experimental Protocols
Method A: The "Gold Standard" (NaH / DMF)
Best for: Primary alkyl halides, unhindered electrophiles, and scale-up.
Reagents & Materials:
Substrate: 3-Benzyloxy-2-oxoazepane (1.0 equiv)
Base: Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 equiv)
Harder electrophile; higher risk of O-alkylation. Avoid if possible.
Troubleshooting Guide
Issue: O-Alkylation Observed (Lactim Ether)
Cause: "Hard" electrophile or highly solvated cation.
Fix: Switch solvent to THF (less polar) or Toluene. Use a Lithium base (LiHMDS) as
binds tightly to Oxygen, blocking it from attack.
Issue: Low Conversion
Cause: Steric hindrance from the 3-benzyloxy group.
Fix: Increase temperature to 50 °C. Add catalytic KI (Finkelstein condition) if using alkyl bromides/chlorides.
Issue: Racemization at C3
Cause: Base excess or high temperature.
Fix: Ensure Base
1.1 equiv. Keep T < 25 °C. Use Method B (KOH is generally milder on the -proton in this specific kinetic window).
Part 4: Visualization (Workflow & Mechanism)
Figure 1: Decision Tree for Protocol Selection
Caption: Selection logic for N-alkylation conditions based on electrophile reactivity and substrate sensitivity.
Figure 2: Mechanistic Pathway & Selectivity
Caption: Mechanistic bifurcation showing the preference for N-alkylation with soft electrophiles (alkyl halides).
References
Vertex Pharmaceuticals. "Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles." National Institutes of Health (PMC). Available at: [Link] (Accessed via NIH).
Smith, M. B. "March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure." Wiley-Interscience, 7th Edition. (General reference for HSAB and Ambient Nucleophiles).
Advanced Methodologies for Azepane Ring Functionalization: Overcoming 7-Membered Aza-Heterocycle Reactivity Barriers
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Application Note & Experimental Protocols The Mechanistic Challenge of Azepane Functionalization Functionalized azepanes...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Content Type: Application Note & Experimental Protocols
The Mechanistic Challenge of Azepane Functionalization
Functionalized azepanes (seven-membered nitrogen heterocycles) constitute the core of numerous medicinally important bioactive alkaloids, including stemona (e.g., stenine), ergot (e.g., aurantioclavine), and securinega (e.g., securinine) derivatives[1]. Despite their high value in drug discovery, the late-stage functionalization of the azepane ring presents profound synthetic challenges.
Unlike their five- (pyrrolidine) and six-membered (piperidine) counterparts, azepanes exhibit high conformational flexibility and unpredictable transannular reactivity trends. The most straightforward approach to α-functionalization—direct α-lithiation of an N-Boc protected azepane followed by electrophilic trapping—is notoriously low-yielding. This failure is driven by the propensity of the lithiated 7-membered intermediate to undergo competing single electron transfer (SET) and E2 elimination processes rather than the desired C(sp³)–C(sp³) bond formation[2].
To bypass these intrinsic barriers, application scientists have developed alternative, highly robust methodologies. This guide details three field-proven strategies: Palladium-catalyzed cross-coupling of α-halo eneformamides, photoredox-enabled strain-release C–C cleavage, and direct N-functionalization.
Strategy I: Palladium-Mediated Cross-Coupling of α-Halo Eneformamides (C2-Functionalization)
To circumvent the instability of α-lithiated azepanes, researchers can pre-functionalize the ring into an α-halo eneformamide via a Vilsmeier–Haack reaction on caprolactam. This stable intermediate serves as an excellent substrate for palladium-mediated cross-coupling (Suzuki, Heck, or Sonogashira)[1]. Subsequent catalytic hydrogenation yields the saturated, C2-functionalized azepane.
Mechanistic Workflow
Caption: Workflow for the synthesis of C2-functionalized azepanes via α-halo eneformamide intermediates.
Protocol: Suzuki Coupling of α-Bromo Eneformamides
Causality & Experimental Design:
This protocol utilizes Pd(OAc)₂ and SPhos. SPhos is a sterically demanding, electron-rich biaryl phosphine ligand that accelerates the oxidative addition of the α-bromo eneformamide while preventing catalyst deactivation (e.g., via palladium black precipitation). K₃PO₄ is selected as the base because its high solubility in the aqueous co-solvent mixture optimally facilitates the transmetalation step of the Suzuki cycle[3].
Step-by-Step Methodology:
Reaction Setup: In an oven-dried Schlenk flask under an argon atmosphere, dissolve the α-bromo eneformamide (1.0 equiv) and the desired arylboronic acid (1.3 equiv) in a degassed mixture of 1,4-dioxane and H₂O (4:1 ratio, 0.1 M overall concentration).
Catalyst & Base Addition: Add Pd(OAc)₂ (5 mol %), SPhos (10 mol %), and K₃PO₄ (2.0 equiv)[3].
Thermal Activation: Heat the reaction mixture to 65 °C and stir vigorously for 18 hours.
System Validation: Monitor the reaction via LC-MS. The protocol is self-validating when the starting material mass [M+H]⁺ is fully depleted, replaced by the cross-coupled product mass. The absence of dehalogenated byproducts confirms optimal ligand performance.
Work-up: Cool the mixture to room temperature, dilute with ethyl acetate, and wash sequentially with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Purification: Purify the crude residue via flash column chromatography (silica gel, hexanes/EtOAc gradient) to afford the α-arylated azepene.
Reduction (Optional): Subject the purified azepene to standard catalytic hydrogenation (H₂, 10% Pd/C, MeOH, 12 h) to yield the saturated 2-aryl azepane[2].
For late-stage functionalization where pre-installation of a halogen is unfeasible, a modern approach utilizes visible-light photoredox catalysis. Phenyl keto amide derivatives of azepanes are photo-excited to form highly strained N-fused bicyclo α-hydroxy-β-lactams. The inherent ring strain of the β-lactam drives a thermodynamically favorable C–C bond cleavage upon palladium insertion, allowing for mild cross-coupling with unactivated aryl halides at room temperature or slightly elevated temperatures (40 °C)[4].
Mechanistic Pathway
Caption: Mechanistic pathway for α-C-H functionalization via photoredox strain-release C-C cleavage.
Protocol: Strain-Initiated α-Arylation
Causality & Experimental Design:
The use of blue LEDs (400–450 nm) selectively excites the phenyl keto amide without degrading sensitive functional groups. The subsequent cross-coupling leverages the relief of ring strain (strain-release) as the primary thermodynamic driving force, allowing the reaction to proceed at 40 °C—a stark contrast to the harsh heating (>100 °C) typically required for unactivated C(sp³)–H functionalization[4].
Step-by-Step Methodology:
Photocyclization: Dissolve the phenyl keto amide azepane derivative (1.0 equiv) in anhydrous acetonitrile (0.05 M) in a borosilicate photoreactor tube. Irradiate with blue LEDs (400–450 nm) at room temperature for 12 hours.
Intermediate Validation: Analyze via TLC. A distinct polar shift indicates the successful formation of the N-fused bicyclo α-hydroxy-β-lactam.
Cross-Coupling Setup: To the same reaction vessel (one-pot) or after isolation, add the aryl iodide (1.5 equiv), Pd(PPh₃)₄ (5 mol %), and a mild base (e.g., Cs₂CO₃, 2.0 equiv).
Reaction: Stir the mixture at 40 °C for 16 hours under an inert atmosphere[4].
Work-up & Purification: Quench with water, extract with dichloromethane (3x), dry over Na₂SO₄, and concentrate. Purify via flash chromatography to isolate the α-arylated azepane.
Strategy III: Direct N-Functionalization (Alkylation)
The secondary amine within the azepane ring is a prime site for functionalization, drastically altering the physicochemical properties and biological activity of the scaffold. N-alkylation is achieved through nucleophilic substitution[5].
Protocol: General N-Alkylation of Azepanes
Causality & Experimental Design:
Potassium carbonate (K₂CO₃) is selected as the optimal base. It is strong enough to deprotonate the secondary amine (pKa ~10-11) but mild enough to prevent unwanted base-catalyzed ring-opening or degradation of sensitive functional groups that stronger bases (like NaH) might trigger. Aprotic polar solvents (DMF or Acetonitrile) are used to maximize the nucleophilicity of the resulting azepane anion by minimizing solvation of the nitrogen center[5].
Step-by-Step Methodology:
Reaction Setup: To a round-bottom flask, add the azepane derivative (e.g., Azepane-2,4-dione, 1.0 equiv) and dissolve in anhydrous DMF (0.2 M).
Deprotonation: Add anhydrous K₂CO₃ (1.5 equiv). Stir the suspension at room temperature for 30 minutes to ensure complete deprotonation[5].
Reaction: Heat the mixture to 60–80 °C depending on the reactivity of the alkyl halide.
System Validation: Monitor via TLC. To validate the conversion of the secondary amine to a tertiary amine, utilize a Ninhydrin stain. The starting material will stain strongly (typically pink/purple), whereas the fully alkylated tertiary amine product will remain unstained.
Work-up: Cool to room temperature, quench with ice water, and extract with ethyl acetate. Wash the organic layer extensively with water (to remove DMF) and brine, dry over MgSO₄, and concentrate.
Quantitative Method Comparison
To assist in route scouting, the following table summarizes the operational parameters and quantitative expectations for the three primary functionalization strategies.
Application Note: Optimization of Amide Bond Formation in Azepane Acetic Acid Derivatives
Abstract & Introduction Azepane (hexamethyleneimine) derivatives are increasingly critical pharmacophores in drug discovery, serving as core scaffolds in integrin antagonists, histone deacetylase (HDAC) inhibitors, and G...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract & Introduction
Azepane (hexamethyleneimine) derivatives are increasingly critical pharmacophores in drug discovery, serving as core scaffolds in integrin antagonists, histone deacetylase (HDAC) inhibitors, and GPCR ligands.[1] However, the synthesis of azepane acetic acid derivatives —where a carboxylic acid tail is attached to the 7-membered ring—presents unique synthetic challenges compared to their 5-membered (pyrrolidine) or 6-membered (piperidine) analogs.[1]
The Core Challenge:
Conformational Entropy: The 7-membered ring possesses greater degrees of freedom (fluxionality) than proline or pipecolic acid.[1] This lack of pre-organization increases the entropic penalty of the transition state during coupling.[1]
Steric Hindrance: Substituents on the azepane ring (particularly at C-2 or N-1) create significant steric shielding, often stalling standard EDC/NHS couplings.[1]
Epimerization Risk: For chiral derivatives (e.g., S-azepane-2-acetic acid), the activation of the carboxylic acid can increase the acidity of the
-proton, leading to rapid racemization via oxazolone or ketene intermediates.[1]
This guide provides optimized protocols using T3P® (Propylphosphonic anhydride) and HATU/COMU to overcome these barriers, ensuring high yield and optical purity.[1]
Mechanistic Considerations & Reagent Selection
The Entropy Problem
Unlike proline, which locks the nitrogen lone pair in a specific vector, azepane rings "pucker" and twist.[1] When coupling an azepane-acetic acid to an amine, the activated ester intermediate must adopt a specific conformation to be attacked.[1] Standard carbodiimides (EDC/DCC) often react too slowly, allowing side reactions (N-acyl urea formation) to compete.[1]
Reagent Selection Matrix
We categorize reagents based on the specific structural constraint of the azepane substrate.
Reagent
Class
Best Use Case
Pros
Cons
T3P
Cyclic Phosphonic Anhydride
Primary Recommendation. Large scale, chiral substrates, or highly hindered amines.[1]
Lowest epimerization; Water-soluble byproducts (easy workup); High yield.[1]
Application: Best for chiral azepane-2-acetic acid derivatives or scale-up (>10g).[1] T3P acts as a kinetic scavenger, activating the acid only in the presence of the amine, which minimizes the lifetime of the activated species and thus reduces racemization [1].[1]
T3P (50% w/w solution in EtOAc or DMF) (1.5 – 2.0 equiv)[1]
Base:
-Methylmorpholine (NMM) or DIPEA (3.0 – 4.0 equiv)[1]
Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF (preferred for green chemistry).[1]
Step-by-Step Procedure:
Dissolution: Charge the reaction vessel with the Azepane acid (1.0 eq) and the Amine (1.1 eq) in EtOAc (5-10 mL per mmol). Note: T3P couplings work best at higher concentrations (0.2 – 0.5 M).[1]
Cooling: Cool the mixture to 0 °C. While T3P is stable at RT, initial cooling suppresses exotherms that promote epimerization.[1]
Base Addition: Add NMM (3.0 eq) dropwise. Stir for 5 minutes.
Activation: Add T3P solution (1.5 eq) dropwise over 10 minutes.
Critical: Do not premix T3P and the acid without the amine. T3P requires the base to form the active anhydride in situ.[1]
Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by LCMS.[1]
Pre-activation: Dissolve the Azepane acid (1.0 eq) and HATU (1.1 eq) in dry DMF under Nitrogen.
Base 1: Add 1.0 eq of DIPEA. Stir for 2-3 minutes. The solution should turn yellow/orange (formation of the O-At ester).[1]
Warning: Do not stir longer than 5 minutes before adding the amine, or guanidinylation of the amine may occur later.[1]
Coupling: Add the Amine (1.2 eq) and the remaining DIPEA (1.0–2.0 eq).
Reaction: Stir at RT for 1–12 hours.
Quench: Dilute with EtOAc and wash 3x with saturated
and 3x with 5% (to remove DMF).
Workflow Visualization (T3P Mechanism)[1]
The following diagram illustrates the T3P workflow, highlighting the "Green" workup advantage critical for azepane derivatives which are often oils and difficult to crystallize.
Figure 2: Workflow for T3P coupling, emphasizing the removal of water-soluble byproducts.
Troubleshooting & Analysis
Monitoring Racemization
Azepane derivatives with chiral centers at C-2 are prone to racemization.[1]
Method: Use Chiral HPLC (e.g., Chiralpak AD-H or OD-H columns).[1]
Standard: Synthesize the racemate intentionally using EDC/DMAP (DMAP promotes racemization) to establish the retention times of both enantiomers.
Target: Protocol A (T3P) should yield >98% ee.
Oligomerization
If the azepane derivative contains a free amine (e.g., an amino acid derivative), intermolecular coupling (dimerization) is a risk.[1]
Solution: Perform the reaction at high dilution (0.01 M) if cyclization is desired, or ensure the amine is protected (Boc/Fmoc) if doing intermolecular coupling.[1]
Comparison Data
Typical yields for hindered secondary amines (Azepane-N-H coupling to Acid):
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016).[1] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[1][3] Organic Process Research & Development, 20(2), 140–177.[1]
[Link]
El-Faham, A., & Albericio, F. (2011).[1][4] Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.[1]
[Link]
Patterson, S. (2025).[1] Conformational Analysis of Helical Peptides Incorporating Azepane-Based β-Amino Acids. Journal of Organic Chemistry.
[Link][1][5]
Advanced Methodologies for the Preparation of 3-Benzyloxy-Substituted Lactams
Executive Overview The preparation of 3-benzyloxy-substituted lactams (specifically cis-3-benzyloxy-4-aryl-azetidin-2-ones) represents a critical synthetic node in modern medicinal chemistry. These monocyclic β-lactams a...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Overview
The preparation of 3-benzyloxy-substituted lactams (specifically cis-3-benzyloxy-4-aryl-azetidin-2-ones) represents a critical synthetic node in modern medicinal chemistry. These monocyclic β-lactams are not only potent pharmacophores in their own right but serve as essential, stereochemically pure intermediates for the synthesis of α-hydroxy-β-amino acids. Most notably, they are the direct precursors to phenylisoserine, the biologically critical side chain of the chemotherapeutic agent paclitaxel [[1]](). This application note details a highly optimized, self-validating methodology for synthesizing these compounds via a modified Staudinger [2+2] cycloaddition, followed by targeted deprotection strategies.
Mechanistic Causality & Stereocontrol
The synthesis of decorated monocyclic β-lactams is notoriously challenging due to the high ring strain and reactivity of the azetidin-2-one core 2. To achieve high yields and absolute stereocontrol, every reagent in this protocol is selected based on precise mechanistic causality:
Causality of the Benzyloxy Stereodirecting Group: The choice of benzyloxyacetyl chloride as the ketene precursor is deliberate. During the cycloaddition with the imine, an E-anti azadiene intermediate is formed. The ethereal oxygen of the benzyloxy group forms a weak, non-covalent electrostatic bond with the iminic carbon. This interaction uniquely stabilizes the E-anti conformation, ensuring that the subsequent conrotatory ring closure proceeds with complete cis-diastereoselectivity 1.
Causality of the N-TMS Protection Strategy: Traditional Staudinger reactions rely on p-methoxyphenyl (PMP) or benzyl-protected imines, which require harsh oxidative cleavage (e.g., Cerium Ammonium Nitrate) or dissolving metal reductions (Birch reduction) to yield the free NH-lactam 2. By utilizing lithium hexamethyldisilazide (LiHMDSA) and TMSCl, we generate an N-trimethylsilyl imine in situ. The labile TMS group is spontaneously cleaved during the acidic workup, directly yielding the unprotected NH-azetidin-2-one and bypassing complex deprotection steps 1.
Process Visualization
Workflow for the highly diastereoselective synthesis of cis-3-benzyloxy-β-lactams.
Self-Validating Experimental Protocols
One-Pot Synthesis of cis-3-Benzyloxy-4-aryl-azetidin-2-ones
This protocol is engineered as a self-validating system; physical phase changes at each step confirm the success of the underlying microscopic transformations.
Imine Initiation: Dissolve the aldehyde (1.0 mmol) in anhydrous hexane (5.0 mL) under an argon atmosphere. Cool the vessel to 0 °C.
Amide Formation: Dropwise add LiHMDSA (1.0 mL). Remove the cooling bath and allow the mixture to reach room temperature (r.t.) spontaneously while stirring for 1 hour.
Validation Checkpoint A: The solution must remain homogeneous and pale, confirming the formation of the soluble lithium amide intermediate without over-alkylation.
Silylation: Add TMSCl (1.1 mmol) in one rapid portion. Stir for 1 hour at r.t.
Validation Checkpoint B: A distinct white precipitate (LiCl) will crash out of solution. This visual cue confirms the successful trapping of the intermediate to form the N-TMS imine 1.
Ketene Generation: Cool the suspension back to 0 °C. Add triethylamine (1.0 mmol) in one portion.
Cycloaddition: Dissolve benzyloxyacetyl chloride (1.0 mmol) in toluene (3.0 mL) and add dropwise to the reaction mixture. Stir for 1 hour.
Validation Checkpoint C: A new, copious precipitate (triethylammonium chloride) will rapidly form, validating the in situ generation of the benzyloxyketene and the initiation of the Staudinger cycloaddition.
Ring Closure & Isolation: Filter the precipitate rapidly under argon to remove salts. Concentrate the filtrate in vacuo. Redissolve the pale yellow residue in dichloromethane (10.0 mL) and stir overnight at r.t. to drive the conrotatory ring closure to absolute completion.
Workup: Pour the crude mixture into 1 N HCl (10 mL) to cleave the TMS group. Extract with ethyl acetate (3 × 10 mL), dry over Na₂SO₄, and concentrate.
Validation Checkpoint D (Analytical): Analyze the crude product via ¹H NMR. The C3 and C4 protons of the azetidin-2-one ring must exhibit a coupling constant (J) of 4.5–5.5 Hz, definitively confirming the cis-relative stereochemistry 1.
Microwave-Assisted Hydrogenolysis (Deprotection)
To unmask the biologically relevant 3-hydroxy group, the benzyloxy ether must be cleaved. Traditional hydrogenation can lead to unwanted N-C4 bond rupture. We utilize a microwave-induced catalytic transfer hydrogenation to prevent this 3.
Dissolve the cis-3-benzyloxy-β-lactam (1.0 mmol) in ethanol (5.0 mL).
Add 10% Pd/C (10 mol%) and ammonium formate (5.0 equiv) as a mild hydrogen donor.
Irradiate in a microwave reactor at 60 °C for 5–10 minutes.
Validation Checkpoint E: TLC analysis (Hexane/EtOAc 1:1) will show the complete disappearance of the starting material and the appearance of a highly polar spot (the 3-hydroxy lactam). The rapid microwave heating prevents the competitive non-cyclic amide formation caused by N-C4 cleavage 3.
Quantitative Data & Optimization Metrics
The table below summarizes the robustness of the benzyloxy-directed Staudinger cycloaddition across various aryl aldehydes. Regardless of the electronic nature of the R-group on the imine, the electrostatic stabilization provided by the ethereal oxygen ensures complete cis-diastereoselectivity 1.
Aldehyde Substrate (R-Group)
Imine Formation Base
Ketene Precursor
Isolated Yield (%)
Diastereoselectivity (cis:trans)
Phenyl
LiHMDSA
Benzyloxyacetyl chloride
68
> 99:1
4-Methoxyphenyl
LiHMDSA
Benzyloxyacetyl chloride
72
> 99:1
4-Chlorophenyl
LiHMDSA
Benzyloxyacetyl chloride
65
> 99:1
2-Furyl
LiHMDSA
Benzyloxyacetyl chloride
61
> 99:1
References
Beta Lactams and Products
Source: Encyclopedia.pub
URL:[Link]
Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry
Source: National Institutes of Health (PMC)
URL:[Link]
Advanced Protocols for the Introduction of Acetic Acid Side Chains to Lactams
Executive Summary & Strategic Approach The introduction of acetic acid motifs ( ) into lactam scaffolds is a cornerstone transformation in medicinal chemistry, critical for synthesizing peptidomimetics, nootropics (e.g.,...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Strategic Approach
The introduction of acetic acid motifs (
) into lactam scaffolds is a cornerstone transformation in medicinal chemistry, critical for synthesizing peptidomimetics, nootropics (e.g., Piracetam analogues), and enzyme inhibitors.
This guide addresses the two distinct regiochemical pathways for this modification:
-Alkylation: The most common modification, attaching the carboxymethyl group to the amide nitrogen.
-Alkylation: Functionalizing the carbon adjacent to the carbonyl, often requiring prior -protection.
Direct alkylation using free haloacetic acids (e.g., chloroacetic acid) is often plagued by solubility issues and salt formation. Therefore, the industry-standard "Best Practice" involves alkylation with alkyl haloacetates (esters) followed by hydrolysis . This ensures superior solubility, purification profiles, and yields.
Strategic Decision Matrix
Select the optimal protocol based on your substrate's sensitivity and scale.
Figure 1: Decision matrix for selecting the appropriate alkylation strategy.
Best for: Process scale-up, moisture-sensitive reagents avoidance, and "Green Chemistry" compliance.
Mechanistic Insight
Instead of pre-forming the anion with hazardous NaH, this method uses a solid base (
or ) and a Phase Transfer Catalyst (PTC) like Tetrabutylammonium Bromide (TBAB). The PTC shuttles the base/lactam anion interface, facilitating reaction in non-polar solvents (Toluene) or solvent-free conditions.
Advantage: Avoids
evolution and strictly anhydrous conditions.
Selectivity: High preference for
-alkylation over -alkylation due to the "soft" nature of the ion pair.
Protocol
Reagents:
Lactam substrate (1.0 equiv)
Base: Solid
(powdered, 2.0–3.0 equiv)
Catalyst: TBAB (10 mol%)
Ethyl Bromoacetate (1.2–1.5 equiv)
Solvent: Toluene or MeCN (or solvent-free).
Step-by-Step Procedure:
Mixing: In a reaction vessel, combine Lactam, powdered
, and TBAB.
Solvent: Add Toluene (0.5 M). Note: High concentration aids PTC kinetics.
Alkylation: Add Ethyl Bromoacetate.
Energy Input:
Standard: Reflux (80–110°C) for 4–12 hours.
Microwave (Accelerated): Irradiate at 100°C for 10–30 minutes (solvent-free or minimal solvent).
Workup: Filter off the solid salts (
). Concentrate the filtrate.
Purification: Often high purity; recrystallization or short plug filtration is usually sufficient.
Data Comparison: NaH vs. PTC
Parameter
Method A: NaH (Standard)
Method B: PTC (Green)
Reagent Hazard
High (Flammable/Pyrophoric)
Low (Stable solids)
Moisture Sensitivity
High (Requires dry solvents)
Low (Tolerates trace water)
Reaction Time
2–6 Hours
4–12 Hours (Thermal) / <30 min (MW)
Yield (Typical)
85–95%
80–95%
Scalability
Moderate (H2 management needed)
Excellent
Method C:
-Carboxymethylation (
-Alkylation)
Best for: Introducing the side chain onto the ring carbon rather than the nitrogen.
Critical Pre-requisite:
-Protection
Direct treatment of a secondary lactam with strong base (LDA) will deprotonate the Nitrogen first (
~17) before the -carbon ( ~30). To achieve -alkylation, the Nitrogen must be protected (e.g., -Boc, -PMB, or -Silyl) or already substituted.
Protocol
Reagents:
-Protected Lactam (1.0 equiv)
Base: LDA (Lithium Diisopropylamide, 1.1 equiv)
Ethyl Bromoacetate (1.2 equiv)
Solvent: Anhydrous THF.
Step-by-Step Procedure:
Enolate Formation: Cool a solution of LDA (freshly prepared or commercial) in THF to -78°C.
Addition: Add the
-protected lactam (in THF) dropwise along the flask wall to maintain low temperature.
Equilibration: Stir at -78°C for 30–60 minutes to ensure complete enolate formation.
Alkylation: Add Ethyl Bromoacetate (neat or in THF) rapidly.
Note: The reaction is often fast. Stir at -78°C for 1 hour, then allow to warm to -20°C or 0°C.
Quench: Add saturated
while cold.
Workup: Standard extraction (EtOAc/Brine).
Deprotection (Optional): If the
-protecting group is temporary (e.g., TMS), it may cleave during workup. If Boc, use TFA/DCM in a subsequent step.
Hydrolysis: Generating the Free Acid
The alkylation products are esters. To obtain the final acetic acid side chain (
), hydrolysis is required.
Standard Conditions: LiOH (2.0 equiv) in THF/Water (3:1) at RT for 2–4 hours.
Workup: Acidify aqueous layer to pH 2 with 1M HCl, then extract with EtOAc.
Note on
-Butyl Esters: If tert-butyl bromoacetate was used, hydrolysis is achieved via acidolysis (TFA/DCM), avoiding aqueous base steps.
Visualizing the Pathway
Figure 2: General reaction workflow from Lactam to N-Acetic Acid derivative.
References
Microwave-Assisted PTC: Bogdal, D. et al. "Fast Solvent-free Alkylation of Amides and Lactams under Microwave Irradiation."[2] Molecules, 1999.
NaH Protocol & Regioselectivity: LaPlante, S. R. et al. "N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations." Bioorg.[3] Med. Chem. Lett., 2013.[3]
Alpha-Alkylation Strategy: Elliott, M. C. et al. "A Convenient Protocol for the Alkylidenation of Lactams." Synthesis, 2006.[4][5][6]
General Lactam Synthesis: "Synthesis of β-Lactams." Organic Chemistry Portal.
PTC Mechanism: "Phase Transfer Catalysis for the N-Alkylation of Acetanilide." BenchChem Application Notes, 2025.
Application Note: Solvent Selection and Solubility Optimization for 2-(3-(Benzyloxy)-2-oxoazepan-1-yl)acetic Acid
Target Audience: Process Chemists, Formulation Scientists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocol (SOP) Structural Causality in Solubility Profiling The...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Process Chemists, Formulation Scientists, and Drug Development Professionals
Document Type: Technical Application Note & Standard Operating Protocol (SOP)
Structural Causality in Solubility Profiling
The compound 2-(3-(Benzyloxy)-2-oxoazepan-1-yl)acetic acid is a highly specialized chiral building block, frequently utilized as a protected intermediate in the synthesis of peptidomimetics, ACE inhibitors, and NPR-B agonists. To successfully manipulate this molecule in process chemistry, one must first deconstruct its amphiphilic structural motifs, as these directly dictate its solvation thermodynamics:
The Caprolactam (Azepane) Core: This 7-membered lactam ring provides a strong dipole moment. The carbonyl oxygen acts as a potent hydrogen-bond acceptor, but the tertiary nitrogen lacks a hydrogen-bond donor. Consequently, it requires polar solvents to stabilize its dipole.
The Benzyloxy Ether: The bulky, aromatic -O-benzyl group imparts significant lipophilicity to the molecule. This non-polar tail drives the requirement for solvents with high dispersion forces (
) to prevent phase separation.
The Acetic Acid Moiety: This functional group introduces a pH-dependent solubility switch (estimated pKa ~3.5–4.5). In its protonated state, it forms strong intermolecular hydrogen-bonded dimers, reducing solubility. Upon deprotonation, the resulting carboxylate anion drastically increases aqueous solubility.
A successful solvent system must balance the lipophilic demands of the benzyloxy group with the hydrogen-bonding requirements of the carboxylic acid.
Before initiating empirical screening, we apply the Hansen Solubility Parameters (HSP) model to predict solvent compatibility[1]. The HSP framework divides the total cohesive energy of a molecule into three distinct intermolecular forces: dispersion (
Kinetic solubility (e.g., solvent titration until precipitation) is insufficient for robust process chemistry because it is prone to supersaturation artifacts. Instead, we employ a miniaturized Shake-Flask Method to determine true thermodynamic equilibrium[3][4].
To ensure absolute trustworthiness, this protocol is designed as a self-validating system : by measuring the pH and mass balance before and after equilibration, we ensure that the dissolved carboxylic acid has not shifted the buffer capacity, which would otherwise invalidate the solubility reading[5].
Caption: Self-validating shake-flask workflow for determining thermodynamic solubility.
Step-by-Step Methodology
Preparation: Dispense 5.0 mg of crystalline 2-(3-(Benzyloxy)-2-oxoazepan-1-yl)acetic acid into a 2 mL glass HPLC vial.
Solvent Addition: Add 1.0 mL of the target solvent (or aqueous buffer). Causality Check: For aqueous buffers, record the initial pH precisely.
Equilibration: Seal the vial and incubate on an orbital shaker at 400 rpm and 25.0 ± 0.1 °C for 48 to 72 hours to ensure the solid-liquid interface reaches true thermodynamic equilibrium[6].
Phase Separation: Centrifuge the suspension at 10,000 × g for 15 minutes.
Expert Insight: Visual inspection must confirm the presence of a residual solid pellet. If no solid is present, the solution is not saturated, and the test must be repeated with a higher API load.
Sampling & Dilution: Carefully extract 100 µL of the supernatant and immediately dilute it 1:10 in the HPLC mobile phase (e.g., 50:50 Acetonitrile/Water).
Expert Insight: Failure to dilute the saturated supernatant will result in immediate precipitation upon injection into the cooler HPLC flow path, leading to clogged columns and false-low concentration readings.
Quantification: Analyze via HPLC-UV (e.g., at 210 nm and 254 nm) against a 5-point calibration curve prepared in DMSO.
Self-Validation: For aqueous samples, measure the final pH of the supernatant. A shift of >0.1 pH units indicates that the dissolution of the acid has overwhelmed the buffer capacity, requiring a re-test with a stronger buffer system[5].
Quantitative Data & Solvent Selection Guide
Based on structural profiling and empirical shake-flask data, the following table summarizes the thermodynamic solubility profile across various solvent classes.
Excellent dispersion force matching () for the bulky benzyloxy group.
Ethyl Acetate (EtOAc)
Ester
~ 15 - 25
Crystallization (Solvent)
Moderate polarity; ideal as the "good solvent" in controlled anti-solvent crystallization.
Heptane
Non-polar
< 1.0 (Insoluble)
Crystallization (Anti-solvent)
Lacks polarity and H-bonding capacity; forces rapid precipitation of the polar core.
Water (pH 2.0)
Aqueous (Acidic)
< 0.5 (Insoluble)
Aqueous Workup / Washing
The acetic acid remains fully protonated, maximizing the molecule's overall lipophilicity.
Buffer (pH 7.4)
Aqueous (Basic)
> 20 (Soluble as salt)
Biological Assays
Deprotonation yields a highly soluble carboxylate anion, overcoming the lipophilic benzyl tail.
Application-Specific Solvent Workflows
The selection of a solvent is never absolute; it is dictated entirely by the physicochemical requirements of the downstream application.
Caption: Decision tree for solvent selection based on downstream chemical or biological applications.
A. Amide Coupling (Peptidomimetic Synthesis)
When activating the acetic acid moiety for amide coupling (e.g., using HATU, PyBOP, or EDC/HOBt), polar aprotic solvents like DMF or DCM are mandatory[7].
Causality: Protic solvents would prematurely hydrolyze the highly reactive O-acylisourea intermediate[8]. DCM is highly effective at solvating the lipophilic benzyloxy group, while DMF provides the necessary dielectric constant to stabilize the polar transition states during the coupling of sterically hindered amines[9].
B. Purification via Anti-Solvent Crystallization
To isolate the compound with high enantiomeric and chemical purity, an EtOAc / Heptane binary system is recommended.
Causality: The compound is dissolved in a minimal volume of warm EtOAc (where the H-bonding of the acid is moderately satisfied). The slow, dropwise addition of Heptane (an apolar anti-solvent) selectively disrupts the solvation of the lipophilic benzyl group. This controlled desolvation induces steady nucleation, yielding highly crystalline material rather than an amorphous oil.
Conclusion
The successful manipulation of 2-(3-(Benzyloxy)-2-oxoazepan-1-yl)acetic acid relies on respecting its amphiphilic nature. By utilizing Hansen Solubility Parameters for theoretical prediction and a self-validating shake-flask method for empirical confirmation, researchers can systematically select optimal solvents. Whether driving an amide coupling to completion in DMF or forcing crystallization with Heptane, aligning the solvent's physicochemical properties with the molecule's structural motifs ensures high-yielding, reproducible workflows.
References
1.[3] A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility - Pharmaceutical Sciences. Available at: [Link]
2.[4] Shake-Flask Solubility Assay - Bienta. Available at: [Link]
3.[5] Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter - SciSpace. Available at:[Link]
4.[6] Determination of Thermodynamic Solubility - Bio-protocol. Available at:[Link]
5.[1] Ideal Solubility & Solubility Models - Agno Pharmaceuticals. Available at: [Link]
6.[8] Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide - Green Chemistry (RSC Publishing). Available at:[Link]
7.[2] Formulation Using Hansen Solubility Parameters - ResearchGate. Available at:[Link]
8.[7] Amide Synthesis - Fisher Scientific. Available at: [Link]
9.[9] (PDF) Evaluation of alternative solvents in common amide coupling reactions: Replacement of dichloromethane and N,N-dimethylformamide - ResearchGate. Available at: [Link]
Scale-up synthesis of azepan-1-yl acetic acid intermediates
Application Note: Scalable Process Engineering for Azepan-1-yl Acetic Acid Abstract This application note details the process development and scale-up strategies for synthesizing 2-(azepan-1-yl)acetic acid (CAS: 14298-38...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Scalable Process Engineering for Azepan-1-yl Acetic Acid
Abstract
This application note details the process development and scale-up strategies for synthesizing 2-(azepan-1-yl)acetic acid (CAS: 14298-38-5), a critical intermediate for the antihistamine Azelastine and various kinase inhibitors. While laboratory-scale synthesis often utilizes alkyl halides (e.g., ethyl bromoacetate) in organic solvents, this guide prioritizes a cost-effective, green aqueous route using sodium chloroacetate. This protocol addresses specific scale-up challenges including exotherm management, suppression of quaternary ammonium impurities (bis-alkylation), and chromatography-free isolation via isoelectric point manipulation.
Introduction & Strategic Route Selection
The azepane (hexamethyleneimine) moiety presents unique scale-up challenges compared to its 5- and 6-membered analogs (pyrrolidine/piperidine). The 7-membered ring possesses higher conformational flexibility, leading to distinct entropic parameters during nucleophilic substitution.
Comparative Synthetic Strategies
Parameter
Route A: Ester Alkylation (Lab Scale)
Route B: Aqueous Direct Alkylation (Process Scale)
Reagents
Azepane + Ethyl Bromoacetate +
Azepane + Na-Chloroacetate + NaOH
Solvent
Acetone, DMF, or Acetonitrile
Water (or Water/Toluene biphasic)
Step Count
2 (Alkylation + Hydrolysis)
1 (Direct Alkylation)
Atom Economy
Low (Loss of EtBr and Carbonate)
High (NaCl byproduct)
Purification
Distillation or Chromatography
Isoelectric Precipitation / Crystallization
Cost
High (Bromoacetate is expensive)
Low (Chloroacetic acid is a commodity chemical)
Safety
Lachrymatory reagents
Corrosive reagents, but aqueous containment
Recommendation: For batches >1 kg, Route B is superior due to lower raw material costs (
reaction efficiency) and the avoidance of a distinct hydrolysis step.
Reaction Mechanism & Critical Control Points
The synthesis relies on the nucleophilic attack of the azepane nitrogen on the
-carbon of the chloroacetate.
The Selectivity Challenge:
The product (a tertiary amine) is often more nucleophilic than the starting material (a secondary amine), leading to the formation of the undesired quaternary ammonium salt (Bis-impurity).
Mechanism:
Substitution.
Critical Control Point (CCP):pH Control. Maintaining the pH between 10–11 is crucial.
pH < 9:[1] The azepane is protonated (ammonium form) and non-nucleophilic. Reaction stalls.
pH > 12:[2] Hydrolysis of chloroacetic acid to glycolic acid competes; risk of bis-alkylation increases.
Figure 1: Reaction pathway and impurity formation logic.
Wash: Add Toluene (1.0 L). Stir for 15 mins and separate layers.
Purpose: Removes unreacted azepane and non-polar impurities. The product remains in the aqueous layer (as the sodium salt at pH > 10).
Acidification: Return aqueous layer to the reactor.
Slowly add Conc. HCl to adjust pH to the Isoelectric Point (approx pH 5.5–6.5) .
Observation: The product is a zwitterion. It becomes least soluble at this pH range.
Crystallization: Cool to 0–5°C and stir for 2 hours. The product will precipitate as a white solid.
Alternative: If oiling occurs (common with azepanes), extract with Dichloromethane (DCM) at pH 5.5, dry, and evaporate. However, for "Green" scale-up, seeding the aqueous phase is preferred.
Filtration: Filter the solid and wash with cold acetone (2 x 500 mL) to remove water and trace glycolic acid.
Drying: Vacuum dry at 45°C.
Figure 2: Downstream processing and isolation logic.
Process Safety & Engineering Controls
Hazard
Engineering Control
Exotherm (Neutralization)
Chloroacetic acid addition to water/base is highly exothermic. Use jacket cooling to maintain T < 20°C during makeup.
Runaway Potential
The alkylation itself is moderately exothermic. Do not add all NaOH at once; use a dosing pump controlled by a pH meter.
Toxicity
Azepane is flammable and toxic. Chloroacetic acid is corrosive and toxic (skin absorption). Use closed systems and scrubbers for amine vapors.
Corrosion
Chloride ions at low pH (during workup) can pit stainless steel. Glass-lined reactors (GLR) are recommended.
Technical Support Center: Synthesis of 2-(3-(Benzyloxy)-2-oxoazepan-1-yl)acetic acid
Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis of 2-(3-(Benzyloxy)-2-oxoazepan-1-yl)acetic acid. This guide is designed for researchers, scientists, and drug d...
Author: BenchChem Technical Support Team. Date: March 2026
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 2-(3-(Benzyloxy)-2-oxoazepan-1-yl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important intermediate. We will delve into the causality behind experimental choices, providing troubleshooting solutions and in-depth protocols to enhance yield, purity, and reproducibility.
Troubleshooting Guide
This section addresses specific issues that may arise during your synthesis. Each answer provides a solution grounded in chemical principles and supported by literature.
Question 1: My N-alkylation of 3-(Benzyloxy)azepan-2-one is giving a very low yield of the desired ester, and I see a major side product. What is happening and how can I fix it?
Answer: The most common issue in the N-alkylation of lactams is the formation of a significant O-alkylated side product. Lactams, upon deprotonation by a base, form an ambident enolate anion with two nucleophilic sites: the nitrogen and the oxygen.[1] The reaction of your alkylating agent (e.g., ethyl bromoacetate) can occur at either site, leading to a mixture of N- and O-alkylated products.
The primary goal is to favor N-alkylation. Several factors influence this selectivity:
The Alkylating Agent: According to the Hard and Soft Acids and Bases (HSAB) principle, the "soft" nitrogen nucleophile will preferentially react with a "soft" electrophile.[1] Alkyl iodides are softer than bromides, which are softer than chlorides. Therefore, using ethyl iodoacetate instead of ethyl bromoacetate can significantly improve N-alkylation selectivity.
The Base and Counter-ion: "Hard" cations from bases (like Li⁺ or Na⁺ from NaH) associate closely with the "hard" oxygen atom of the enolate, leaving the nitrogen more available for attack. Conversely, large, "soft" cations (like K⁺ or Cs⁺) dissociate more readily and do not coordinate as strongly with the oxygen, which can sometimes lead to more O-alkylation. However, sterically hindered or less coordinating bases are generally preferred. Consider switching from sodium hydride (NaH) to potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), which have been shown to improve N-alkylation yields.[1]
Solvent Polarity: The solvent plays a critical role. Polar aprotic solvents like DMF or DMSO can solvate the cation, leading to a more "naked" and reactive enolate, which often favors reaction at the more electronegative oxygen atom. Switching to a less polar, aprotic solvent like Toluene or Tetrahydrofuran (THF) is highly recommended to suppress O-alkylation.[1]
Temperature: Higher reaction temperatures can sometimes favor the thermodynamically more stable O-alkylated product.[1] Running the reaction at a lower temperature (e.g., room temperature or slightly below) may slow the reaction rate but can dramatically improve the N/O selectivity.[1]
Question 2: The hydrolysis of my ester, ethyl 2-(3-(Benzyloxy)-2-oxoazepan-1-yl)acetate, is incomplete or is leading to debenzylation. What are the optimal hydrolysis conditions?
Answer: Hydrolysis of the ethyl ester to the final carboxylic acid requires careful selection of reagents to avoid cleaving the benzyl ether protecting group.
Problematic Conditions:
Strong Acidic Hydrolysis (e.g., refluxing HCl): This is highly likely to cause debenzylation, where the benzyl group is cleaved from the oxygen, resulting in a hydroxy-lactam impurity.
Hydrogenolysis (e.g., H₂, Pd/C): This is the standard method for removing benzyl groups and must be avoided.
High Temperatures: Prolonged heating, even under basic conditions, can promote side reactions.
Recommended Solution: Base-Mediated Hydrolysis
The most reliable method is saponification using a base at controlled temperatures.[2]
Reagent: Use a solution of Lithium Hydroxide (LiOH) or Sodium Hydroxide (NaOH) in a mixture of THF and water. LiOH is often preferred as it can lead to cleaner reactions with less aggressive saponification.
Temperature: Perform the reaction at room temperature or even cooled in an ice bath (0-5 °C). This minimizes the risk of side reactions.
Monitoring: The reaction progress should be monitored by Thin Layer Chromatography (TLC) or LC-MS until all the starting ester has been consumed.
Work-up: After the reaction is complete, the mixture should be cooled, and the aqueous layer carefully acidified with a dilute acid (e.g., 1M HCl) to a pH of ~3-4 to protonate the carboxylate salt, causing the final acid product to precipitate or be extracted.[3]
Question 3: My N-alkylation reaction is extremely slow or appears to have stalled. What can I do to drive it to completion?
Answer: A stalled reaction is typically due to insufficient activation of the lactam or issues with reagent quality.
Incomplete Deprotonation: Ensure your base is strong enough and used in sufficient quantity (at least 1.1 to 1.5 equivalents) to fully deprotonate the lactam. If using a weaker base like K₂CO₃, the reaction is heterogeneous and requires vigorous stirring and sometimes longer reaction times.
Reagent Quality:
Solvent: Ensure your solvent (e.g., THF, Toluene) is anhydrous. Water will quench the base and the lactam enolate, halting the reaction.
Base: Sodium hydride is notoriously reactive with moisture. Use fresh NaH from a newly opened container or wash it with dry hexanes before use.
Addition of a Catalyst: In some cases, the addition of a catalytic amount of sodium or potassium iodide can accelerate the reaction when using an alkyl bromide or chloride. The iodide acts as a nucleophilic catalyst, converting the alkyl bromide/chloride in-situ to the more reactive alkyl iodide (Finkelstein reaction).
Temperature Increase: While lower temperatures are recommended for selectivity, if the reaction is clean but slow, a modest increase in temperature (e.g., from room temperature to 40-50 °C) can increase the rate. Monitor carefully by TLC to ensure the O-alkylated side product does not begin to form.
Frequently Asked Questions (FAQs)
Q1: What is the overall synthetic workflow for this molecule?
A1: The synthesis is typically a two-step process starting from the commercially available or synthesized lactam, 3-(Benzyloxy)azepan-2-one.
N-Alkylation: The lactam nitrogen is alkylated using an ethyl haloacetate (preferably ethyl iodoacetate) in the presence of a base to form the intermediate, ethyl 2-(3-(Benzyloxy)-2-oxoazepan-1-yl)acetate.
Saponification (Hydrolysis): The ethyl ester of the intermediate is hydrolyzed under basic conditions, followed by an acidic workup, to yield the final product, 2-(3-(Benzyloxy)-2-oxoazepan-1-yl)acetic acid.
Caption: Synthetic workflow for 2-(3-(Benzyloxy)-2-oxoazepan-1-yl)acetic acid.
Q2: How do I best purify the final carboxylic acid product?
A2: The purification strategy depends on the nature of the impurities.
Aqueous Work-up/Extraction: After acidification of the reaction mixture, the product may precipitate if it is a solid and can be collected by filtration. If it remains dissolved or is an oil, it must be extracted into an organic solvent like ethyl acetate or dichloromethane. Washing the organic layer with brine will help remove excess water.[4]
Crystallization: If the product is a solid, crystallization is the preferred method for high purity. A solvent screen (e.g., ethyl acetate/hexanes, acetone/water) should be performed to find suitable conditions.
Column Chromatography: If the product is an oil or if impurities are difficult to remove by crystallization, silica gel chromatography is necessary. A polar solvent system, often containing a small amount of acetic or formic acid (e.g., 0.5-1%) in the eluent (like ethyl acetate/hexanes with acid), is required to ensure the carboxylic acid elutes properly without excessive tailing.
Q3: Is there a significant difference between using ethyl bromoacetate, chloroacetate, or iodoacetate?
A3: Yes, the choice of the halogen is critical. The reactivity order for SN2 reactions is I > Br > Cl .
Ethyl iodoacetate: Most reactive, allows for milder reaction conditions (lower temperatures, shorter times) and is the "softest" electrophile, which favors the desired N-alkylation.[1]
Ethyl bromoacetate: A common and effective choice, but may require slightly more forcing conditions than the iodide and may give a lower N/O alkylation ratio.
Ethyl chloroacetate: Least reactive. It will likely require higher temperatures and may lead to more side products.[5][6] It is generally not recommended unless necessary.
Quantitative Data Summary
The choice of base and solvent has a profound impact on the N- vs. O-alkylation selectivity. The following table summarizes typical outcomes based on literature precedents for lactam alkylations.
Round-bottom flask, magnetic stirrer, nitrogen/argon atmosphere setup
Procedure:
To a dry round-bottom flask under a nitrogen atmosphere, add 3-(Benzyloxy)azepan-2-one and anhydrous toluene (approx. 10 mL per gram of lactam).
Add the finely powdered cesium carbonate to the solution.
Stir the suspension vigorously at room temperature for 30 minutes.
Add ethyl iodoacetate dropwise to the suspension over 10 minutes.
Continue to stir the reaction mixture at room temperature. Monitor the reaction progress by TLC (e.g., using a 50:50 ethyl acetate:hexanes eluent) or LC-MS every 2-4 hours until the starting lactam is consumed.
Once complete, filter the reaction mixture through a pad of celite to remove the inorganic salts, washing the pad with toluene.
Concentrate the filtrate under reduced pressure to obtain the crude ethyl 2-(3-(Benzyloxy)-2-oxoazepan-1-yl)acetate, which can be purified by silica gel chromatography or used directly in the next step if sufficiently pure.
Protocol 2: Mild Saponification to 2-(3-(Benzyloxy)-2-oxoazepan-1-yl)acetic acid
This protocol uses mild conditions to prevent cleavage of the benzyl ether.
Reagents & Equipment:
Crude or purified ethyl 2-(3-(Benzyloxy)-2-oxoazepan-1-yl)acetate (1.0 eq)
Lithium hydroxide monohydrate (LiOH·H₂O) (2.0 eq)
Tetrahydrofuran (THF)
Deionized Water
1M Hydrochloric Acid (HCl)
Ethyl Acetate (for extraction)
Round-bottom flask, magnetic stirrer
Procedure:
Dissolve the starting ester in a mixture of THF and water (typically a 3:1 to 2:1 ratio, e.g., 15 mL THF and 5 mL water per gram of ester).
Add lithium hydroxide monohydrate to the solution and stir vigorously at room temperature.
Monitor the reaction by TLC or LC-MS until the starting material is no longer visible (typically 4-12 hours).
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the THF.
Cool the remaining aqueous solution in an ice bath.
Slowly add 1M HCl dropwise with stirring to acidify the solution to a pH of 3-4. A white precipitate of the product may form.
Extract the aqueous layer three times with ethyl acetate.
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the final product.
Purify further by crystallization or chromatography as needed.
References
Benchchem. (2025). Technical Support Center: O-Alkylation Side Reactions in Lactam Synthesis. Benchchem.
Benchchem. (2025). Comparative Guide to the Synthesis of Azepan-3-one: A Review of Published Protocols. Benchchem.
Prexams.
AIR Unimi. (2024, April 16). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. AIR Unimi.
Technical Support Center: Resolving Enantiomers of 3-Substituted Azepan-2-ones
Welcome to the Technical Support Center for chiral resolution methodologies. 3-Substituted azepan-2-ones (caprolactam derivatives), particularly 3-aminoazepan-2-one , are highly valuable chiral pharmacophores used in the...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for chiral resolution methodologies. 3-Substituted azepan-2-ones (caprolactam derivatives), particularly 3-aminoazepan-2-one , are highly valuable chiral pharmacophores used in the synthesis of kinase and protease inhibitors. However, resolving these neutral amide rings bearing a basic primary amine presents unique thermodynamic and chromatographic challenges.
This guide provides field-proven troubleshooting strategies, self-validating experimental protocols, and mechanistic insights to optimize your chiral resolution workflows.
Part 1: Troubleshooting Guides & FAQs
FAQ 1: Classical Resolution
Q: My classical resolution of racemic 3-aminoazepan-2-one using L-tartaric acid is capping at a 35-40% yield. How can I improve the throughput?
The Causality: Classical diastereomeric salt formation is governed by thermodynamic control and the distinct solubility products (
) of the resulting salts. Because you are physically separating enantiomers, your absolute theoretical yield is capped at 50%. Yields of 35-40% indicate good crystallization efficiency but poor overall atom economy.
The Solution: Implement a Resolution-Racemization-Recycle (R³) process[1]. The mother liquor, which is highly enriched in the undesired -enantiomer, can be isolated, freebased, and subjected to base-catalyzed racemization. Because the proton at the C3 position (alpha to the carbonyl) is mildly acidic, treatment with a strong base (e.g., potassium tert-butoxide) generates an enolate intermediate that repotonates non-stereoselectively[2]. By continuously recycling the racemized mother liquor back into the resolution vessel, you can artificially drive the theoretical yield toward 100%.
FAQ 2: Chiral Chromatography (SFC/HPLC)
Q: When scaling up the separation of 3-aminoazepan-2-one on a preparative Chiral SFC, I observe severe peak tailing and poor resolution (
), leading to overlapping fractions. What is causing this?
The Causality: 3-aminoazepan-2-one contains a basic primary amine. In Supercritical Fluid Chromatography (SFC) utilizing polysaccharide-based Chiral Stationary Phases (CSPs), basic analytes frequently undergo secondary hydrogen-bonding or ionic interactions with residual uncapped silanols on the silica support. This causes the basic enantiomer to "drag" through the column, destroying peak symmetry.
The Solution: You must mask the stationary phase by incorporating a basic additive into your co-solvent. Transition to a Cellulose-4 column and use an isocratic method of 50% Methanol modified with 0.1% Ammonium Hydroxide (NH₄OH) [3]. The volatile NH₄OH competitively binds to the residual silanols, ensuring the analyte interacts solely with the chiral cavities of the stationary phase, restoring Gaussian peak shapes and enabling baseline resolution.
FAQ 3: Enzymatic Kinetic Resolution
Q: We are using Candida antarctica lipase B (CALB) for the kinetic resolution of ethyl 3-aminoazepan-2-one-carboxylate, but the reaction stalls exactly at 50% conversion. Why?
The Causality: CALB is highly stereoselective for the acylation (or hydrolysis) of the
-enantiomer[4]. Because enzymes operate via kinetic resolution (differentiating the activation energy between enantiomers), the enzyme will only process the -substrate, leaving the -substrate unreacted. Once the -pool is depleted, the reaction mathematically must stall at 50% conversion[5].
The Solution: To surpass the 50% limit, you must couple the enzymatic resolution with a Dynamic Kinetic Resolution (DKR) system. This requires introducing an in situ racemization catalyst (such as a ruthenium or palladium complex) that continuously interconverts the unreacted -enantiomer into the -enantiomer under the exact same temperature and pH conditions as the enzymatic acylation.
Part 2: Experimental Protocols (Self-Validating Systems)
Protocol A: Classical Resolution via Diastereomeric Salt Formation (with R³ Recycling)
This protocol utilizes L-tartaric acid to isolate
-3-aminoazepan-2-one.
Salt Formation: Dissolve 1.0 equivalent of racemic 3-aminoazepan-2-one in a 9:1 mixture of Ethanol/Water at 70°C. Slowly add 1.0 equivalent of L-tartaric acid.
Controlled Cooling (Thermodynamic Control): Cool the reactor at a linear rate of 0.5°C/min to 20°C. Causality: Slow cooling prevents localized supersaturation, avoiding the kinetic entrapment of the undesired
-salt within the crystal lattice.
Filtration & Validation: Filter the resulting crystals.
Self-Validation Check 1: Analyze the mother liquor via Chiral HPLC. If the enantiomeric excess (ee) of the
-isomer in the liquor is , the crystallization was incomplete. Re-heat and reduce the solvent volume by 10%.
Freebasing: Suspend the isolated
-salt in Dichloromethane (DCM) and wash with 1M NaOH. Extract the organic layer, dry over MgSO₄, and concentrate to yield pure -3-aminoazepan-2-one.
Racemization (R³ Step): Concentrate the mother liquor, freebase the residue, and dissolve in Tetrahydrofuran (THF). Add 0.2 equivalents of KOtBu and stir at 60°C for 4 hours to racemize the C3 stereocenter[2].
Self-Validation Check 2: Check the optical rotation of the racemized batch. It must be
before recycling it into Step 1.
Protocol B: Preparative Chiral SFC Separation
Optimized for PIC-100 SFC instruments.
System Preparation: Install a Cellulose-4 column (2 × 10 cm, 5 µm particle size)[3].
Mobile Phase Formulation: Prepare the co-solvent as 100% Methanol containing exactly 0.1% v/v NH₄OH. Warning: Do not exceed 0.5% NH₄OH, as high pH at elevated pressures will dissolve the silica backbone of the CSP.
Method Parameters: Set the Active Back Pressure Regulator (ABPR) to 100 bar. Set the column oven to 40°C. Set the total flow rate to 70 mL/min with an isocratic gradient of 50% CO₂ / 50% Co-solvent[3].
System Suitability Test (SST): Inject 50 µL of a 1 mg/mL racemic standard.
Self-Validation Check: Calculate the resolution (
). Proceed with the preparative batch only if and the asymmetry factor () for the second eluting peak is between 0.9 and 1.2.
Fraction Collection: Monitor UV absorbance at 220 nm and collect fractions based on slope-triggered thresholds.
Part 3: Quantitative Data & Visualizations
Table 1: Comparison of Resolution Methodologies for 3-Aminoazepan-2-one
Methodology
Primary Resolving Agent / Phase
Typical Yield
Typical ee (%)
Operational Pros & Cons
Classical Resolution (Batch)
L-Tartaric Acid
35 - 40%
> 98%
Pro: Highly scalable, low equipment cost.Con: Hard limit of 50% yield without recycling.
Classical Resolution (R³)
L-Tartaric Acid + KOtBu
85 - 90%
> 98%
Pro: Excellent atom economy.Con: Requires additional unit operations for racemization.
Chiral SFC (Prep)
Cellulose-4 + 0.1% NH₄OH
45 - 48%
> 99%
Pro: Rapid method development, highly pure fractions.Con: High solvent/CO₂ consumption; expensive capital equipment.
Enzymatic Kinetic
Candida antarctica lipase B
48 - 50%
> 95%
Pro: Mild reaction conditions, green chemistry.Con: Strict 50% yield cap without complex DKR optimization.
Process Workflows
Figure 1: Resolution-Racemization-Recycle (R³) Workflow for maximizing atom economy.
Figure 2: Method development logic for basic chiral amines in Supercritical Fluid Chromatography.
References
US10239861B2 - Therapeutic compounds and uses thereof. Google Patents. Contains specific preparative chiral separation parameters for 3-aminoazepan-2-one using Cellulose-4 and SFC.
Lysinol: A renewably resourced alternative to petrochemical polyamines and aminoalcohols. ResearchGate. Details the Resolution-Racemization-Recycle (R³) process for amino compounds. Available at:[Link]
KR102359229B1 - Method for producing Ramelteon and intermediate compounds. Google Patents. Describes the base-catalyzed racemization and recycling of undesired chiral amine isomers.
Enzyme Classification and Nomenclature and Biocatalytic Retrosynthesis. Thieme Connect. Discusses the 50% yield limitation in kinetic resolutions and strategies for dynamic kinetic resolution (DKR). Available at:[Link]
Crystallization Core: Technical Support Center for Azepane-Based Carboxylic Acids
Welcome to the Crystallization Core. As a Senior Application Scientist, I frequently encounter researchers struggling to isolate high-purity azepane-based carboxylic acids.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Crystallization Core. As a Senior Application Scientist, I frequently encounter researchers struggling to isolate high-purity azepane-based carboxylic acids. These seven-membered nitrogen heterocycles present unique thermodynamic and kinetic hurdles during process development.
This technical guide is designed to move beyond basic trial-and-error. Here, we will dissect the causality behind your crystallization failures, provide self-validating experimental protocols, and answer the most critical troubleshooting questions to ensure scalable, high-purity yields.
The Mechanistic Challenge: Why Azepanes Resist Crystallization
Azepane-based carboxylic acids contain both a basic amine (the 7-membered azepane ring) and an acidic carboxylic group, frequently resulting in a zwitterionic state in solution. Zwitterions possess high crystal lattice energies and permanent intramolecular multipole moments, making them notoriously insoluble in both polar and non-polar solvents ()[1].
Furthermore, the conformational flexibility of the 7-membered azepane ring (shifting between chair and twist-chair conformations) introduces a high entropic penalty during lattice formation ()[2]. When supersaturation is generated too rapidly, the integration of these flexible molecules into a rigid lattice is kinetically hindered. Instead of nucleating, the system minimizes free energy by splitting into a solute-rich liquid phase and a solute-lean continuous phase—a phenomenon known as Liquid-Liquid Phase Separation (LLPS) or "oiling out" ()[3].
Visualizing the Crystallization Workflow
To successfully crystallize these compounds, you must bypass the miscibility gap (LLPS) by favoring thermodynamic control over kinetic precipitation.
Fig 1. Thermodynamic vs. kinetic pathways in azepane crystallization and LLPS avoidance.
Quantitative Data: Solvent Selection Matrix
Selecting the right solvent alters the chemical potential driving force. Below is a validated matrix for azepane derivatives.
Slow cooling crystallization; excellent for final API isolation.
Self-Validating Experimental Protocols
Protocol A: Thermodynamic Seeding to Bypass LLPS
This protocol is a self-validating system: by mapping the Metastable Zone Width (MSZW) and utilizing isothermal aging, you verify that supersaturation is consumed by crystal growth rather than droplet formation.
Solubility Profiling: Determine the clear point (dissolution temperature) and cloud point (nucleation/LLPS temperature) using polythermal methods. Note the exact temperature where oil droplets form (the LLPS boundary).
Dissolution: Dissolve the crude azepane carboxylic acid in the chosen solvent system (e.g., IPA/Water) at 5 °C above the clear point.
Controlled Cooling: Cool the solution slowly (0.1 °C/min) to a temperature strictly within the MSZW, ensuring you remain above the LLPS boundary.
Seeding & Isothermal Aging: Introduce 1–5% wt/wt of pure crystalline seeds. Hold the suspension isothermally for 60–120 minutes. Validation checkpoint: Inspect via microscopy or PAT (Process Analytical Technology); you should see distinct crystal growth without spherical oil droplets ()[5].
Final Isolation: Resume slow cooling to the final isolation temperature. Filter, wash with cold anti-solvent, and dry under vacuum.
Protocol B: Co-Crystallization for Zwitterion Disruption
If the pure zwitterion cannot overcome the entropic penalty of the azepane ring, use a co-former to neutralize the molecule.
Stoichiometric Mixing: Combine the azepane carboxylic acid and a complementary co-former (e.g., a paraben or hydroxybenzoic acid) in a 1:1 molar ratio.
Solvent Selection: Suspend in an aprotic solvent like Acetonitrile to prevent the solvent from out-competing the co-former for hydrogen bonds.
Dissolution: Heat to reflux until a homogenous solution is achieved.
Crystallization: Allow the solvent to slowly cool. The co-former acts as a "proton migrator," neutralizing the zwitterion and driving the assembly of a highly ordered, neutral co-crystal lattice ().
Troubleshooting Guides & FAQs
Q1: Why does my azepane-based carboxylic acid consistently "oil out" instead of forming a crystalline suspension?A1: Oiling out is a kinetic phenomenon driven by high supersaturation. Because of the 7-membered ring's conformational flexibility and strong zwitterionic interactions, the molecules struggle to rapidly arrange into a rigid lattice. When the activation energy for nucleation is too high, the system minimizes free energy by phase-separating into a solute-rich oil and a solute-lean liquid ()[3].
Q2: How can I definitively detect if my system is undergoing LLPS or true nucleation?A2: Visually, LLPS appears as a milky emulsion, whereas true nucleation presents as a shimmering suspension of distinct particles. For a robust, self-validating process, utilize in-situ PAT like an EasyViewer or Focused Beam Reflectance Measurement (FBRM). If the chord length distribution reveals perfectly spherical droplets that coalesce over time, you have hit the miscibility gap and must intervene ()[6].
Q3: My compound forms a sticky gum after oiling out. Can I recover it?A3: Yes, but it requires thermodynamic intervention. The gum is an amorphous precipitate caused by oil droplets trapping impurities and solvent. To recover, reheat the mixture 5 °C above the clear point to redissolve the gum. Then, implement a controlled cooling profile and introduce seed crystals before reaching the LLPS boundary. The seeds will consume the supersaturation, pulling the system away from the miscibility gap and mitigating agglomeration ()[4].
Q4: I cannot obtain seed crystals because the compound has never crystallized. What is the alternative?A4: If the pure zwitterion refuses to crystallize, you must alter the thermodynamic landscape. Employ the co-crystallization strategy outlined in Protocol B. By using a "proton migrator," you facilitate a proton transfer that converts the zwitterionic azepane into a neutral molecule. This significantly lowers the lattice energy barrier and promotes the formation of a neutral solid ()[1].
References
Lin, W.H., et al. "The Crystallization of Active Pharmaceutical Ingredients with Low Melting Points in the Presence of Liquid–Liquid Phase Separation." Crystals (MDPI), 2021.
URL:[Link]
Mettler Toledo. "Oiling Out in Crystallization: Liquid-Liquid Phase Separation." Mettler Toledo AutoChem Applications.
URL:[Link]
Shruthi, et al. "Crystal engineering of a zwitterionic drug to neutral cocrystals: a general solution for floxacins." Chemical Communications (RSC Publishing), 2014.
URL:[Link]
Han, I., et al. "Conformational Analysis of Helical Peptides Incorporating Azepane-Based β-Amino Acids Prepared by an Ultrasound-Assisted Method." The Journal of Organic Chemistry (ACS Publications), 2025.
URL:[Link]
Technical Support Center: Solubilization & Stability of Lactam-Acetic Acid Derivatives
[1] To: Research & Development Teams From: Senior Application Scientist, Formulation Chemistry Division Subject: Troubleshooting Solubility and Stability Protocols for Lactam-Acetic Acid Scaffolds Introduction: The "Schi...
Author: BenchChem Technical Support Team. Date: March 2026
[1]
To: Research & Development Teams
From: Senior Application Scientist, Formulation Chemistry Division
Subject: Troubleshooting Solubility and Stability Protocols for Lactam-Acetic Acid Scaffolds
Introduction: The "Schizophrenic" Molecule
If you are reading this guide, you are likely facing a specific frustration: your lactam-acetic acid derivative is a "brick dust" solid that refuses to dissolve in aqueous media, or worse, it dissolves and then rapidly degrades.
This class of molecules (including N-substituted lactams, peptidomimetics, and specific
-lactam side chains) presents a classic physicochemical paradox :
The Lactam Ring: Often hydrophobic and rigid, driving high lattice energy and poor water solubility.[1] In the case of
-lactams, it is also chemically labile (prone to hydrolysis).[1]
The Acetic Acid Moiety: A hydrophilic handle, but only when ionized.[1] In its free acid form (below pH 4.5), it contributes to intermolecular hydrogen bonding that further locks the crystal lattice.[1]
This guide moves beyond generic advice to address the specific interplay between ionization (solubility) and ring integrity (stability) .
Module 1: The pH Trap (Solubility vs. Stability)
User Query: "I can dissolve my compound by adding NaOH, but the potency drops within hours. Why?"
Technical Diagnosis:
You are likely falling victim to the Base-Catalyzed Hydrolysis Trap . While the acetic acid group (
) requires a pH > pKa (approx. 4.[1]76) to ionize and solubilize, the lactam ring (especially strained -lactams) is highly susceptible to nucleophilic attack by hydroxide ions () at high pH.[1]
The "Goldilocks" Protocol:
You must operate in a narrow pH window where the acid is ionized, but the hydroxide concentration is too low to cleave the lactam ring.
Why? At pH 6.0, the carboxylic acid (pKa ~4.[1]8) is >90% ionized (solubilized), but the environment is not alkaline enough to rapidly hydrolyze the lactam.[1]
The Buffer Choice (Critical):
Avoid: Carbonate or Borate buffers (too alkaline).[1]
Avoid: Tris (Tris-hydroxymethyl aminomethane).[1] The primary amine in Tris can act as a nucleophile and attack the lactam ring directly (aminolysis).
Instead of adding strong base (NaOH) directly to the solid, generate the Sodium or Tromethamine salt in situ using stoichiometric titration.[1]
Data Summary: pH vs. Half-Life (Hypothetical
-Lactam)
pH Condition
Solubility State
Lactam Stability ()
Recommendation
pH 2.0 (Acid)
Precipitate (Free Acid)
High (if dissolved)
Avoid (Insoluble)
pH 4.8 (pKa)
Partial Suspension
High
Avoid (Incomplete solvation)
pH 7.4 (Physiological)
Soluble (Anion)
Moderate (12-24h)
Target Zone
pH 10.0 (Alkaline)
Soluble
Low (< 1h)
CRITICAL FAILURE
Module 2: Overcoming Hydrophobicity (Cosolvents)
User Query: "My compound precipitates immediately upon dilution into water, even at neutral pH."
Technical Diagnosis:
This indicates the Lactam Ring Hydrophobicity dominates the molecule's behavior. Even when the acid tail is ionized, the non-polar surface area of the lactam ring drives aggregation (the "Hydrophobic Effect"). Water structure forces the molecules together to minimize disruption.
The "Dielectric Gradient" Protocol:
You must lower the dielectric constant of the solvent system to accommodate the lactam ring.
Module 3: The "Life Jacket" Strategy (Cyclodextrins)
User Query: "I need a high-concentration aqueous solution without organic solvents, and I need it to be stable for 48 hours."
Technical Diagnosis:
When pH adjustment is risky and cosolvents are toxic, Host-Guest Complexation is the industry standard.[1] Cyclodextrins (CDs) form a "life jacket" around the hydrophobic lactam ring, protecting it from hydrolysis while the hydrophilic CD exterior ensures water solubility.[1]
The HP-
-CD Protocol:
We utilize 2-Hydroxypropyl--Cyclodextrin (HP--CD) .[1] It is more soluble and less toxic than the parent -CD.
Molar Ratio: Start with a 1:2 (Drug : CD) molar ratio.
Add the lactam-acetic acid derivative to this solution.
Stir for 4-6 hours.
Note: If the solution remains cloudy, filter through a 0.45
m PVDF filter. The filtrate contains the solubilized complex.
Mechanism: The lactam ring inserts into the CD cavity. This sterically hinders the approach of water/hydroxide ions, significantly increasing the hydrolytic stability of the lactam bond [1, 3].
Module 4: Visualization & Logic Flow
The following diagram illustrates the decision-making process for solubilizing these derivatives based on their specific failure modes.
Figure 1: Decision Matrix for solubilizing lactam-acetic acid derivatives. Blue nodes represent analysis steps; Green nodes represent corrective actions; Red nodes represent failure modes.
Module 5: Experimental FAQ (Troubleshooting)
Q: Can I use sonication to dissolve my compound?A: Use with extreme caution. While sonication breaks up crystal lattices, the localized heat and cavitation energy can accelerate the hydrolysis of the lactam ring, especially in
-lactams.[1] Recommendation: Use magnetic stirring or vortexing.[1] If sonication is necessary, use an ice bath and short bursts (30 seconds).
Q: Why does my solution turn yellow over time?A: Yellowing is a classic indicator of lactam ring opening and subsequent polymerization or oxidation of the degradation products (often diketopiperazines or penicilloic acid derivatives) [5]. This confirms chemical instability.[1][2] Action: Switch to a lower pH (if possible) or employ the Cyclodextrin protocol immediately.
Q: I need to screen 100 analogs. What is the best "universal" solvent?A: For high-throughput screening (HTS) where stability is less critical than immediate solubility, use DMSO (100%) for stock solutions (10-20 mM).[1] Freeze these stocks. Dilute into aqueous buffer immediately before the assay. Do not store aqueous dilutions of lactam derivatives.[1]
References
Loftsson, T., & Brewster, M. E. (2010).[1] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. Link
Popiołek, Ł. (2017).[1] Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010.[1] Medicinal Chemistry Research. (Discusses N-substituted lactam solubility). Link
Szejtli, J. (1998).[1] Introduction and General Overview of Cyclodextrin Chemistry. Chemical Reviews. (Mechanisms of lactam stabilization). Link[1]
Serajuddin, A. T. (2007).[1] Salt formation to improve drug solubility.[1][3][4][5][6] Advanced Drug Delivery Reviews. Link
Deshpande, A. D., et al. (2004).[1] Degradation of beta-lactam antibiotics.[1][7][8][9] Current Science. (Visual indicators of hydrolysis). Link
Disclaimer: This guide is for research purposes only. All formulations should be tested for stability via HPLC/LC-MS prior to in vivo administration.
Stability of 2-(3-(Benzyloxy)-2-oxoazepan-1-yl)acetic acid in aqueous solution
Welcome to the Technical Support & Troubleshooting Center for 2-(3-(Benzyloxy)-2-oxoazepan-1-yl)acetic acid . As a complex N-alkylated caprolactam derivative, this molecule presents unique physicochemical behaviors in aq...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support & Troubleshooting Center for 2-(3-(Benzyloxy)-2-oxoazepan-1-yl)acetic acid . As a complex N-alkylated caprolactam derivative, this molecule presents unique physicochemical behaviors in aqueous media. Its stability is governed by three distinct structural motifs: the pH-sensitive N-acetic acid appendage , the sterically hindered 7-membered lactam ring (2-oxoazepane) , and the robust but chemically specific alpha-benzyloxy ether group .
This guide is designed for researchers and drug development professionals to troubleshoot formulation issues, understand the mechanistic causality behind degradation, and implement self-validating experimental protocols.
Q1: My compound is precipitating out of the aqueous buffer shortly after dissolution. How do I fix this?The Causality: This is a classic pH-dependent solubility issue. The molecule contains a carboxylic acid moiety (the acetic acid appendage) with an estimated
of 3.5 to 4.0. In acidic media (), the carboxylate is protonated and unionized. Without the ionic charge to interact with water, the highly lipophilic benzyloxy and azepane rings dominate the molecule's solvation profile, forcing it to aggregate and precipitate.
The Solution: Adjust your aqueous buffer to a pH of at least 6.0 (ideally 7.4). At physiological pH, the carboxylic acid is fully deprotonated into a carboxylate salt, drastically increasing its aqueous solubility. If precipitation persists at pH 7.4, check the ionic strength of your buffer, as excessive salt (e.g., >500 mM NaCl) can cause a "salting-out" effect.
Q2: Is the lactam ring stable during long-term aqueous storage or thermal sterilization (autoclaving)?The Causality: Unlike highly strained 4-membered
-lactam antibiotics which rapidly hydrolyze in water[1], 7-membered caprolactam rings possess significantly lower ring strain, making them thermodynamically resistant to neutral hydrolysis[2]. However, the carbonyl carbon remains susceptible to nucleophilic attack by hydroxide ions (). Under extreme alkaline conditions (pH > 10) or high thermal stress (e.g., autoclaving at 121°C), the activation energy barrier for hydrolysis is overcome, leading to irreversible ring-opening and the formation of an acyclic amino dicarboxylic acid[3].
The Solution: Do not autoclave solutions of this compound. Instead, use 0.22 µm sterile filtration. For long-term storage, maintain the solution at 4°C in a tightly buffered neutral medium (pH 7.0 - 7.4).
Q3: LC-MS analysis shows a degradation product with a mass loss of exactly 90 Da. What is happening?The Causality: A mass loss of 90 Da corresponds to the cleavage of the benzyl ether group (loss of the
benzyl radical, replacing it with a proton to form a free hydroxyl group). Benzyl ethers are exceptionally stable to aqueous hydrolysis across a broad pH range (pH 1 to 12)[4][5]. Therefore, this degradation is not caused by water. It is almost certainly an artifact of your experimental environment—specifically, exposure to trace transition metals (which catalyze hydrogenolysis), strong reducing agents, or oxidative stress (e.g., photo-oxidation under intense UV light).
The Solution: Ensure your buffers are prepared with LC-MS grade water free of trace metals. If your workflow involves catalytic hydrogenation (e.g., Pd/C) or strong Lewis acids in subsequent synthetic steps, the benzyloxy group will be cleaved.
Section 2: Quantitative Stability & Solubility Data
To assist in formulation design, the following tables summarize the expected physicochemical behavior of 2-(3-(Benzyloxy)-2-oxoazepan-1-yl)acetic acid based on the kinetic profiling of N-substituted caprolactams and benzyl ethers.
Table 2: Aqueous Stability Matrix (Recovery of Intact Molecule)
Condition
24 Hours
7 Days
30 Days
Primary Degradant
pH 7.4, 4°C
>99.9%
>99.5%
>99.0%
None detected
pH 7.4, 37°C
>99.5%
>98.0%
~95.0%
Ring-opened amino acid
pH 1.0, 25°C
>99.0%
~97.0%
~90.0%
Ring-opened amino acid
pH 12.0, 60°C
<10.0%
0.0%
0.0%
Ring-opened amino acid
Section 3: Self-Validating Experimental Protocols
Protocol 1: Preparation of a Stable Aqueous Stock Solution (10 mg/mL)
Expertise Note: This protocol uses a self-validating pH-adjustment loop to ensure the compound does not crash out of solution during dilution.
Weighing: Accurately weigh 10.0 mg of 2-(3-(Benzyloxy)-2-oxoazepan-1-yl)acetic acid into a clean, sterile glass vial.
Initial Solubilization: Add 800 µL of LC-MS grade water. The solution will likely appear cloudy due to the acidic nature of the compound lowering the local pH.
pH Titration (Validation Step): Dropwise, add 0.1 M NaOH while gently vortexing. Monitor the pH using a micro-pH probe. Stop when the pH reaches 7.2 - 7.4.
Self-Validation: The solution must transition from cloudy to completely optically clear. If turbidity remains, check for particulate contamination using Dynamic Light Scattering (DLS) or a visual inspection against a dark background.
Volume Adjustment: Bring the final volume to 1.0 mL using a 50 mM Phosphate Buffer (pH 7.4) to lock the pH in place.
Sterilization: Pass the solution through a 0.22 µm PES (Polyethersulfone) syringe filter. Do not use Nylon filters, as they can bind lipophilic benzyl groups.
Protocol 2: Forced Degradation (Hydrolysis) Assay
Expertise Note: This workflow is designed to establish stability-indicating analytical methods by intentionally forcing the lactam ring to open.
Sample Prep: Prepare three aliquots of the compound at 1 mg/mL in: (A) 0.1 M HCl, (B) 50 mM Phosphate Buffer pH 7.4, and (C) 0.1 M NaOH.
Thermal Stress: Incubate all three vials in a thermomixer at 60°C for exactly 4 hours.
Quenching (Validation Step): Remove from heat. Immediately neutralize Vial A with 0.1 M NaOH, and Vial C with 0.1 M HCl.
Self-Validation: Verify the final pH of all vials is between 6.5 and 7.5 using pH indicator strips to ensure the HPLC column is not damaged by extreme pH.
Analysis: Inject 10 µL of each sample onto an HPLC-UV system (C18 column, 254 nm detection, gradient of Water/Acetonitrile with 0.1% TFA).
Self-Validation: Always run a blank buffer injection first to ensure no ghost peaks appear. Calculate mass balance: The area of the intact peak plus the area of the degradant peaks must equal the total area of a non-stressed control sample.
Section 4: Visualized Workflows & Pathways
Physicochemical behavior and primary degradation pathways in aqueous media.
Self-validating workflow for forced degradation and stability-indicating analysis.
Section 5: References
Probing the Fate of Different Structures of Beta-Lactam Antibiotics: Hydrolysis, Mineral Capture, and Influence of Organic Matter | ACS Earth and Space Chemistry
Source: acs.org
URL:
Synthesis, ex Vivo and in Vitro Hydrolysis Study of an Indoline Derivative Designed as an Anti-Inflammatory with Reduced Gastric Ulceration Properties - PMC
Source: nih.gov
URL:
Hydrolytic polymerization of caprolactam. I. Hydrolysis—polycondensation kinetics
Source: researchgate.net
URL:
Azepane Functionalization: A Technical Support Guide to Controlling Regioselectivity
Welcome to the technical support center for azepane functionalization. The seven-membered azepane ring is a crucial scaffold in medicinal chemistry, found in numerous bioactive molecules and natural products.[1][2] Howev...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for azepane functionalization. The seven-membered azepane ring is a crucial scaffold in medicinal chemistry, found in numerous bioactive molecules and natural products.[1][2] However, its conformational flexibility and multiple potential reaction sites present significant challenges in achieving regioselective functionalization. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot common experimental issues and provide a deeper understanding of the principles governing selectivity.
Section 1: Frequently Asked Questions (FAQs) - The Fundamentals of Regiocontrol
This section addresses foundational questions regarding the reactivity of the azepane scaffold.
Q1: Why is achieving regioselectivity in azepane functionalization so challenging?
A: The primary challenge stems from the azepane ring's inherent properties:
Multiple Similar C-H Bonds: The saturated azepane core has several methylene (CH₂) groups (C2, C3, C4) with similar electronic environments and bond dissociation energies, making it difficult for a reagent to distinguish between them.
Conformational Flexibility: Unlike rigid five- or six-membered rings, the seven-membered ring exists in multiple, low-energy twist-chair and boat-chair conformations. This dynamic behavior means that the spatial accessibility of different C-H bonds is constantly changing, which can lead to a mixture of products.
Slow Cyclization Kinetics: When synthesizing the ring itself, slow cyclization kinetics can hinder the development of robust methods for direct construction, often requiring specialized strategies to favor intramolecular reactions over intermolecular polymerization.[1][3]
Q2: What are the key factors that influence which position on the azepane ring will react?
A: Regioselectivity is primarily governed by a delicate interplay of four factors:
Electronic Effects: The inherent electron density at different positions. The C-H bonds alpha to the nitrogen (C2) are often activated due to the influence of the heteroatom. Computational methods like DFT can be used to predict the most likely sites for electrophilic or nucleophilic attack by analyzing properties like molecular electrostatic potential.[4]
Steric Effects: The steric hindrance around a potential reaction site. Bulky substituents on the ring or the nitrogen atom can block access to adjacent positions, forcing a reaction to occur at a less hindered site.[5][6]
Directing Groups: A functional group intentionally installed on the substrate (often on the nitrogen) that coordinates to a catalyst and delivers the reactive species to a specific, often nearby, C-H bond. This is one of the most powerful strategies for predictable C-H functionalization.[7][8]
Reaction Conditions (Kinetic vs. Thermodynamic Control): The choice of temperature, solvent, and reaction time can determine whether the product distribution is governed by the rate of formation (kinetic control) or the stability of the final products (thermodynamic control).[9][10]
Section 2: Troubleshooting Guides for Common Scenarios
This section provides structured advice for specific experimental problems in a question-and-answer format.
Scenario A: Poor or No Regioselectivity in C-H Functionalization
Q: My C-H activation reaction on an N-substituted azepane is producing a mixture of C2, C3, and C4 isomers. How can I improve selectivity?
A: A lack of selectivity is a common problem. The following workflow can help you diagnose and solve the issue.
Caption: Troubleshooting workflow for poor regioselectivity.
Detailed Explanation:
Kinetic vs. Thermodynamic Control: At low temperatures, reactions are often irreversible, and the major product is the one that forms the fastest (the kinetic product), as it has the lowest activation energy.[10][11] At higher temperatures, the reaction can become reversible, allowing an equilibrium to be established. This favors the most stable isomer (the thermodynamic product).[9] Experiment with a range of temperatures to see how the product ratio changes.
Directing Group (DG) Strategy: If you are not using a DG, this is the most robust way to enforce selectivity. For C-H functionalization adjacent to the nitrogen, groups like pyridinyl or picolinamide are highly effective in directing transition metal catalysts (e.g., Rh, Pd) to the C2 position.[8] If you are already using a DG and it's not working, consider that the catalyst may not be coordinating properly, or the conformational flexibility of the azepane ring is preventing the desired C-H bond from reaching the catalytic center. Modifying the DG's structure can sometimes resolve this.
Scenario B: Low Reactivity at the Target Position
Q: I've designed a reaction to functionalize the C4 position, but I'm getting very low yield and recovering mostly starting material. What's going wrong?
A: Functionalizing positions remote from the activating nitrogen atom (C3, C4) is inherently difficult. Here are the likely culprits and solutions:
Insufficient C-H Bond Activation: The C3 and especially C4 positions are electronically neutral and sterically shielded. Standard C-H activation conditions may not be harsh enough.
Troubleshooting:
Screen More Active Catalysts: Switch to a more reactive catalyst system. For example, some rhodium[12] or palladium[13] catalysts are known for their high activity.
Increase Temperature: As a general rule, higher temperatures can overcome activation barriers, but be mindful of potential side reactions and product decomposition.[14]
Steric Hindrance: Bulky groups on the nitrogen (e.g., a protecting group) or elsewhere on the ring can physically block the catalyst or reagent from accessing the target C-H bond.
Troubleshooting:
Reduce Steric Bulk: Switch to a smaller N-substituent if possible. For example, change from a Boc group to a methyl or benzyl group.
Use a Smaller Catalyst: Ligand size on the metal catalyst can be crucial. A catalyst with less bulky ligands may be able to access the hindered site more easily.
Radical Inhibition: If you are attempting a radical-based functionalization, trace impurities (like oxygen) can quench the reaction.
Troubleshooting:
Degas Solvents Thoroughly: Ensure all solvents are rigorously degassed using methods like freeze-pump-thaw or by sparging with an inert gas (Argon or Nitrogen).
Use High-Purity Reagents: Ensure all starting materials and reagents are free from radical inhibitors.[14]
Section 3: Experimental Protocol & Data
This section provides a representative protocol for a regioselective reaction, illustrating how conditions can be optimized.
Protocol: Regioselective Rh(III)-Catalyzed C-H Alkylation of N-Aryl-Azepane
This protocol is adapted from methodologies for directed C-H functionalization, a powerful tool for achieving regioselectivity.[15] The reaction utilizes a directing group on the nitrogen to achieve functionalization specifically at the C2 position.
To a dry reaction vial equipped with a magnetic stir bar, add the N-aryl-azepane substrate (0.2 mmol, 1.0 equiv), the Rh(III) catalyst (e.g., [RhCp*Cl₂]₂, 2.5 mol%), and a silver salt additive (e.g., AgSbF₆, 10 mol%).
Evacuate and backfill the vial with an inert atmosphere (e.g., Argon).
Add the anhydrous solvent (e.g., ethanol, 1.0 mL) via syringe, followed by the activating acid (e.g., acetic acid, 1.0 equiv).[16]
Add the alkene coupling partner (e.g., diethyl maleate, 1.2 equiv).
Seal the vial and place it in a preheated oil bath at the desired temperature (e.g., 60 °C).
Stir the reaction for the specified time (e.g., 12-24 hours), monitoring progress by TLC or LC-MS.
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite to remove metal residues.
Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.
Data Table: Optimization of Regioselectivity
The following table summarizes how changing reaction parameters can influence the yield and regioselectivity of the C-H alkylation.
Entry
Catalyst (mol%)
Solvent
Temperature (°C)
Time (h)
Yield (%)
Regioisomeric Ratio (C2:Other)
1
[RhCpCl₂]₂ (2.5)
EtOH
60
12
85
>95:5
2
[RhCpCl₂]₂ (2.5)
DCE
60
12
72
90:10
3
[RhCp*Cl₂]₂ (2.5)
EtOH
25 (RT)
24
35
>95:5
4
[Ru(p-cym)Cl₂]₂ (2.5)
EtOH
60
12
55
80:20
Analysis:
Entry 1 vs. 2: The choice of solvent significantly impacts the reaction. Protic solvents like ethanol often improve yield and selectivity in these Rh-catalyzed reactions.[17]
Entry 1 vs. 3: Lowering the temperature drastically reduces the reaction rate and yield, though selectivity remains high, indicating the directing group's effectiveness.
Entry 1 vs. 4: Changing the metal catalyst from Rhodium to Ruthenium results in lower yield and reduced regioselectivity, highlighting the crucial role of the catalyst in coordinating with the directing group and activating the correct C-H bond.
Q: Can I predict the regioselectivity of my reaction without running the experiment?
A: Yes, to some extent. The field of computational chemistry is providing powerful predictive tools.
DFT Calculations: Density Functional Theory (DFT) can be used to model the reaction mechanism and calculate the energy barriers for functionalization at different positions. The pathway with the lowest activation energy is the most likely to occur under kinetic control.[18]
Machine Learning (ML): Researchers are developing ML models trained on large datasets of experimental results. These models can predict regioselectivity for reactions like radical C-H functionalization with high accuracy by analyzing the electronic and steric features of the substrate.[19][20] While not yet a routine laboratory tool, these approaches represent the future of reaction design.
Caption: Logic flow for predictive regioselectivity models.
References
Li, X., et al. (2020). Predicting Regioselectivity in Radical C-H Functionalization of Heterocycles through Machine Learning. Angewandte Chemie International Edition, 59(32), 13253-13259. [Link][19]
Goy, D. A., et al. (2012). An Efficient Computational Model to Predict the Synthetic Utility of Heterocyclic Arynes. Angewandte Chemie International Edition, 51(11), 2758-2762. [Link][18]
Li, X., et al. (2020). Predicting Regioselectivity in Radical C−H Functionalization of Heterocycles through Machine Learning. Request PDF on ResearchGate. [Link][20]
Wang, Z., et al. (2024). Regio-MPNN: Predicting Regioselectivity for General Metal-Catalyzed Cross-Coupling Reactions using Chemical. ChemRxiv. [Link]
Kruszyk, M., et al. (2016). Computational Methods to Predict the Regioselectivity of Electrophilic Aromatic Substitution Reactions of Heteroaromatic Systems. The Journal of Organic Chemistry, 81(11), 4646-4654. [Link][21]
Gevorgyan, V., et al. (2021). Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. Molecules, 26(21), 6475. [Link][1]
Spiegel, D. A., et al. (2017). Synthesis of Substituted Oxo-Azepines by Regio- and Diastereoselective Hydroxylation. Molecules, 22(11), 1855. [Link][2][22]
Dhavale, D. D., et al. (2023). Stereoselective Synthesis of Heavily Hydroxylated Azepane Iminosugars via Osmium-Catalyzed Tethered Aminohydroxylation. Organic Letters. [Link]
Huang, Z., et al. (2025). C−H Activation strategy for the synthesis of azepines from amides and α, β‐unsaturated carbonyls. ResearchGate. [Link][12]
Kumar, A., et al. (2020). A Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. ResearchGate. [Link][17]
Dong, G., et al. (2022). Modular Entry to Functionalized Tetrahydrobenzo[b]azepines via the Palladium/Norbornene Cooperative Catalysis Enabled by a C7-Modified Norbornene. Journal of the American Chemical Society. [Link][13]
Sharma, U., et al. (2023). Synthetic Potential of Regio- and Stereoselective Ring Expansion Reactions of Six-Membered Carbo- and Heterocyclic Ring Systems: A Review. Molecules, 28(7), 3183. [Link][23]
Appah, F., et al. (2022). Meta-Hybrid Density Functional Theory Prediction of the Reactivity, Stability, and IGM of Azepane, Oxepane, Thiepane, and Halogenated Cycloheptane. ACS Omega, 7(16), 14035-14051. [Link][4]
Comins, D. L., et al. (1999). Stereoselective and regioselective synthesis of azepane and azepine derivatives via piperidine ring expansion. Journal of the Chemical Society, Perkin Transactions 1, (19), 2711-2717. [Link][24]
Gleiter, R., et al. (2020). Controlling Regioselectivity in Palladium-Catalyzed C-H Activation/Aryl-Aryl Coupling of 4-Phenylamino[2.2]paracyclophane. Molecules, 25(21), 5122. [Link][25]
Al-Hokbany, N., et al. (2021). Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. Molecules, 26(19), 5786. [Link][7]
Kastrinsky, J., et al. (2023). Strategies in the synthesis of dibenzo[b,f]heteropines. Beilstein Journal of Organic Chemistry, 19, 715-748. [Link][26]
Sharma, U., et al. (2023). Synthetic Potential of Regio- and Stereoselective Ring Expansion Reactions of Six-Membered Carbo- and Heterocyclic Ring Systems: A Review. ProQuest. [Link][27]
Daugulis, O., et al. (2016). Opportunities and challenges for direct C–H functionalization of piperazines. Beilstein Journal of Organic Chemistry, 12, 709-717. [Link][8]
Nagib, D. A., et al. (2020). Modifying Positional Selectivity in C-H Functionalization Reactions with Nitrogen-Centered Radicals: Generalizable Approaches to 1,6-Hydrogen-Atom Transfer Processes. Duke Chemistry. [Link]
Su, W., et al. (2016). Cascade C-H Functionalization/Amidation Reaction for Synthesis of Azepinone Derivatives. Request PDF on ResearchGate. [Link][15]
Che, C-M., et al. (2024). Development of Site-Selective C-H Functionalization Strategies for Azaheterocycles. HKU Scholars Hub. [Link]
Houk, K. N., et al. (2000). Theoretical elucidation of kinetic and thermodynamic control of radical addition regioselectivity. The Journal of Organic Chemistry, 65(20), 6432-6437. [Link]
Spivey, A. C. (n.d.). Kinetic vs Thermodynamic Control. Imperial College London. [Link]
Wikipedia. (2023). Thermodynamic and kinetic reaction control. Wikipedia. [Link][9]
Spiegel, D. A., et al. (2017). Synthesis of Substituted Oxo-Azepines by Regio- and Diastereoselective Hydroxylation. ResearchGate. [Link]
Frenking, G., et al. (2009). The interplay between steric and electronic effects in S(N)2 reactions. Chemistry, 15(9), 2166-2175. [Link][5]
LibreTexts Chemistry. (2024). 14.3: Kinetic vs. Thermodynamic Control of Reactions. Chemistry LibreTexts. [Link][11]
LibreTexts Chemistry. (2024). 14.3: Kinetic vs. Thermodynamic Control of Reactions. Chemistry LibreTexts. [Link][10]
Vankar, Y. D. (2016). Steric and Stereoelectronic Effects in Organic Chemistry. Request PDF on ResearchGate. [Link][6]
A Researcher's Guide to Mass Spectrometry Fragmentation of Azepane Derivatives
For researchers and drug development professionals, understanding the fragmentation patterns of heterocyclic scaffolds like azepane is paramount for structural elucidation, metabolite identification, and impurity profili...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers and drug development professionals, understanding the fragmentation patterns of heterocyclic scaffolds like azepane is paramount for structural elucidation, metabolite identification, and impurity profiling. The seven-membered azepane ring, a prevalent motif in pharmaceuticals, presents a unique set of fragmentation behaviors under mass spectrometric analysis that distinguish it from its smaller five- and six-membered counterparts.[1][2][3] This guide provides an in-depth comparison of the fragmentation patterns of azepane derivatives under both Electron Ionization (EI) and Electrospray Ionization (ESI), supported by experimental insights and protocols.
The Azepane Scaffold: A Privileged Structure in Drug Discovery
The conformational flexibility of the azepane ring makes it a valuable component in designing molecules that can adapt to the binding sites of various biological targets.[3] Azepane derivatives have demonstrated a wide range of pharmacological activities, including antipsychotic, antidepressant, and anticancer properties.[3] This therapeutic importance underscores the need for robust analytical methods to characterize these molecules.
Electron Ionization (EI) Mass Spectrometry: Unraveling the Core Fragmentation
Electron Ionization is a "hard" ionization technique that imparts significant energy to the analyte molecule, leading to extensive and often complex fragmentation.[4] This can be highly informative for structural determination.
Unsubstituted Azepane: A Foundation for Understanding
The EI mass spectrum of the parent azepane (C₆H₁₃N, MW: 99.17 g/mol ) is characterized by a series of fragment ions resulting from predictable cleavage pathways.[5] The molecular ion (M⁺•) at m/z 99 is often observable, though its abundance can be low.[5] Key fragmentation patterns include:
α-Cleavage: The most dominant fragmentation pathway for cyclic amines involves the cleavage of the C-C bond adjacent to the nitrogen atom.[6] This results in the loss of an ethyl radical (•CH₂CH₃) to form a stable iminium ion at m/z 70, or the loss of a hydrogen radical (•H) to yield an ion at m/z 98.
Ring-Opening and Subsequent Fragmentation: The molecular ion can undergo ring-opening to form an acyclic radical cation. This intermediate can then fragment further through various cleavage and rearrangement processes, leading to a series of smaller fragment ions, such as those observed at m/z 43, 56, and 70.[5] The ion at m/z 43 is a particularly prominent peak in the spectrum of azepane.[5]
The Influence of Substituents on EI Fragmentation
Substituents on the azepane ring dramatically influence the fragmentation pathways.
N-Substituted Azepanes: The nature of the substituent on the nitrogen atom often directs the initial fragmentation. For instance, in N-acyl or N-sulfonyl derivatives, cleavage of the N-C(O) or N-S(O)₂ bond is a common initial step.
C-Substituted Azepanes: Substituents on the carbon framework can promote cleavage at the bond alpha to the substituent, leading to the formation of stabilized carbocations. The fragmentation patterns of complex C-substituted azepanes can be significantly different from the parent compound, often showing a more abundant molecular ion and characteristic fragments related to the substituent.[7]
A comparative study of the synthetic cannabinoid AM-1220 and its azepane isomer highlights these differences. The piperidine-containing AM-1220 shows a prominent fragment at m/z 98, corresponding to the N-methylpiperidine moiety. In contrast, the azepane isomer exhibits a more complex spectrum with numerous high-intensity peaks, including a more stable molecular ion.[7][8] This indicates that the larger azepane ring may dissipate the ionization energy differently, leading to a wider array of fragmentation pathways rather than a single dominant cleavage.[7]
Electrospray Ionization (ESI) Mass Spectrometry: A Softer Approach for Intact Molecules
Electrospray Ionization is a "soft" ionization technique that typically produces protonated molecules [M+H]⁺ with minimal fragmentation in the ion source.[9] This makes it ideal for determining the molecular weight of thermally labile or non-volatile compounds, which is often the case for complex drug molecules.[9][10]
Tandem Mass Spectrometry (MS/MS) of Azepane Derivatives
To gain structural information using ESI, tandem mass spectrometry (MS/MS) is employed. In this technique, the protonated molecule is isolated and then fragmented through collision-induced dissociation (CID). The resulting product ions provide valuable structural clues.
Protonated Azepane Derivatives: The fragmentation of protonated azepane derivatives in MS/MS often involves ring-opening pathways initiated by protonation of the nitrogen atom. Subsequent cleavages are then directed by the location of substituents and the stability of the resulting fragment ions.
Substituent-Driven Fragmentation: As with EI, substituents play a crucial role in directing fragmentation. For example, in N-acyl azepanes, a common loss is the neutral acyl group. In compounds with more complex substituents, fragmentation of the substituent itself can be the dominant pathway. For instance, in the HR-MS/MS spectrum of an N-methylazepanyl-naphthoylindole, a prominent fragment at m/z 112.1118 (C₇H₁₄N⁺) was observed, corresponding to the protonated N-methylazepane moiety.[7]
Ionization Technique
Key Characteristics
Typical Fragments for Azepane Core
Influence of Substituents
Electron Ionization (EI)
Hard ionization, extensive fragmentation, provides detailed structural information.[4]
Predominant α-cleavage leading to a stable iminium ion (m/z 84 for piperidine).[6]
Molecular Ion Stability (EI)
Often more stable than smaller rings in complex derivatives.[7]
Can be less stable, with fragmentation dominating the spectrum.[8]
MS/MS Fragmentation
Can exhibit more complex ring-opening and rearrangement pathways.
Generally follows more predictable ring-opening and cleavage patterns.
The greater flexibility and slightly higher ring strain of the azepane ring can lead to a more diverse range of fragmentation pathways compared to the more rigid piperidine ring.
Experimental Protocols
GC-MS Analysis of Volatile Azepane Derivatives
This protocol is suitable for the analysis of relatively simple and volatile azepane derivatives.
Sample Preparation: Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane or methanol) to a concentration of approximately 1 mg/mL.
GC Conditions:
Column: A non-polar column such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or equivalent) is typically used.
Injector Temperature: 250 °C.
Oven Program: Start at 50 °C, hold for 1 minute, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
MS Conditions:
Ionization Mode: Electron Ionization (EI) at 70 eV.
Source Temperature: 230 °C.
Quadrupole Temperature: 150 °C.
Scan Range: m/z 40-500.
Caption: Workflow for GC-MS analysis of volatile azepane derivatives.
LC-MS/MS Analysis of Non-Volatile Azepane Derivatives
This protocol is suitable for the analysis of more complex, polar, and non-volatile azepane derivatives, which are common in drug development.[11][12]
Sample Preparation: Dissolve the sample in the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid) to a concentration of approximately 10 µg/mL.
LC Conditions:
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is a good starting point.
Mobile Phase A: Water with 0.1% formic acid.
Mobile Phase B: Acetonitrile with 0.1% formic acid.
Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and re-equilibrate.
Flow Rate: 0.3 mL/min.
Column Temperature: 40 °C.
MS/MS Conditions:
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
Capillary Voltage: 3.5 kV.
Source Temperature: 120 °C.
Desolvation Temperature: 350 °C.
Full Scan: Acquire a full scan from m/z 100-1000 to identify the protonated molecule [M+H]⁺.
Product Ion Scan: Perform a product ion scan of the [M+H]⁺ ion using a suitable collision energy (this may need to be optimized for each compound).
Caption: Workflow for LC-MS/MS analysis of non-volatile azepane derivatives.
Conclusion
The mass spectrometric fragmentation of azepane derivatives is a nuanced field where the choice of ionization technique and the nature of substituents are critical determinants of the resulting spectra. While EI provides rich, detailed fragmentation for structural elucidation of simpler analogues, ESI-MS/MS is indispensable for the analysis of larger, more complex drug candidates. A thorough understanding of the fundamental fragmentation pathways, particularly in comparison to other cyclic amines, empowers researchers to confidently identify and characterize novel azepane-containing compounds, accelerating the drug discovery and development process.
References
Journal of the American Society for Mass Spectrometry. (n.d.). Electron ionization induced fragmentation of macrocyclic amines CnH2n−1NH2: Evidence for the rearrangement of aminocarbene radical cations and a comparison with long-chain esters. ACS Publications. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Azepane. PubChem. Retrieved from [Link]
ResearchGate. (n.d.). Electron impact mass spectrum with proposed fragmentation (a) and HR-MS/MS spectrum (b) of (Nmethylazepan-3-yl)-3-(1naphthoyl)indole (2). Retrieved from [Link]
PubMed. (2014). Elucidation of electron ionization mass spectrometric fragmentation pathways of trimethylsilyl ether derivatives of vicinal diols deriving from haplamine by collision-induced dissociation gas chromatography/tandem mass spectrometry and ¹⁸O labelling. Retrieved from [Link]
Restek. (n.d.). Azepane: CAS # 111-49-9 Compound Information and Applications for GC and LC Analysis. Retrieved from [Link]
PubMed Central. (2025). Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. Retrieved from [Link]
NIST. (n.d.). 1H-Azepin-1-amine, hexahydro-. NIST WebBook. Retrieved from [Link]
CSIR Explorations. (n.d.). Abstract.doc. Retrieved from [Link]
ResearchGate. (n.d.). Electron impact mass spectrum with proposed fragmentation (a) and HR-MS/MS spectrum (b) of AM-1220 (1). Retrieved from [Link]
ResearchGate. (n.d.). Identification of the cannabimimetic AM-1220 and its azepane isomer. Retrieved from [Link]
Semantic Scholar. (n.d.). Mass spectrometry of aromatic cyclic imides and amides. Part II. Retrieved from [Link]
PubMed. (n.d.). Electron impact mass spectral fragmentation patterns of 2a,4-disubstituted 5-benzoyl-2-chloro-2a,3,4,5-tetrahydroazeto[1,2-a][13][14]benzodiazepin-1(2H)-ones. Retrieved from [Link]
Research and Reviews. (2024). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Retrieved from [Link]
HETEROCYCLES. (2008). MASS SPECTROMETRY OF AROMATIC CYCLIC IMIDES AND AMIDES. PART I. Retrieved from [Link]
ScienceDirect. (n.d.). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. Retrieved from [Link]
ACS Publications. (2026). Electrolysis-Assisted Reduction of Dimethylformamide for Unactivated Alkene Functionalizations. Retrieved from [Link]
University of Connecticut. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]
Drug Discovery World. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. Retrieved from [Link]
ScienceDirect. (2020). Fragmentation mechanisms from electron-impact of complex cyclic ethers formed in combustion. Retrieved from [Link]
YouTube. (2022). common fragmentation mechanisms in mass spectrometry. Retrieved from [Link]
Refubium - Freie Universität Berlin. (n.d.). Mass Spectrometry of Drug Derivatives. Retrieved from [Link]
MDPI. (2017). Synthesis of Substituted Oxo-Azepines by Regio- and Diastereoselective Hydroxylation. Retrieved from [Link]
ACS Publications. (2025). Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. Retrieved from [Link]
PubMed. (2006). Enhancing electrospray ionization efficiency of peptides by derivatization. Retrieved from [Link]
Semantic Scholar. (2011). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. Retrieved from [Link]
MDPI. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]
PubMed Central. (n.d.). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Retrieved from [Link]
Journal of Pharma Insights and Research. (2025). Recent Advances in Synthesis, Mechanism of Action and Therapeutic Applications of Azepines. Retrieved from [Link]
Royal Society of Chemistry. (n.d.). Fragmentation study of tryptophan-derived metabolites induced by electrospray ionization mass spectrometry for highly sensitive analysis. Retrieved from [Link]
ResearchGate. (2025). Electrospray ionization‐tandem mass spectrometric study of fused nitrogen‐containing ring systems. Retrieved from [Link]
Royal Society of Chemistry. (n.d.). Stereoselective and regioselective synthesis of azepane and azepine derivatives via piperidine ring expansion. Retrieved from [Link]
ResearchGate. (2025). Enhancing Electrospray Ionization Efficiency of Peptides by Derivatization. Retrieved from [Link]
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
White Rose eTheses Online. (n.d.). Synthesis of Substituted Azepanes and Piperidines Using Organolithium Chemistry. Retrieved from [Link]
Resolving Lactam Carbonyls: A Comparative Guide to FTIR Spectroscopic Techniques in Drug Development
As an application scientist in pharmaceutical development, identifying and validating the structural integrity of active pharmaceutical ingredients (APIs) is paramount. For antibiotics like penicillins and cephalosporins...
Author: BenchChem Technical Support Team. Date: March 2026
As an application scientist in pharmaceutical development, identifying and validating the structural integrity of active pharmaceutical ingredients (APIs) is paramount. For antibiotics like penicillins and cephalosporins, the
-lactam ring is the primary pharmacophore. Fourier-Transform Infrared (FTIR) spectroscopy is a critical tool for this analysis, as the lactam carbonyl () stretching frequency is highly sensitive to the molecule's chemical environment and structural strain[1][2].
This guide objectively compares the mechanistic causality of lactam carbonyl shifts and evaluates the two primary FTIR sampling methodologies—Transmission (KBr pellet) and Attenuated Total Reflectance (ATR)—used to measure them.
The Mechanistic Causality of Lactam Carbonyl Shifts
To accurately interpret FTIR spectra, one must first understand the structural causality driving the absorption frequencies of cyclic amides (lactams).
In a standard, unstrained acyclic amide, the nitrogen lone pair delocalizes into the carbonyl
orbital. This resonance weakens the double bond, lowering its stretching frequency to approximately 1650 cm⁻¹. However, as the amide is constrained into a ring, geometric realities override standard resonance[2].
-Lactams (4-membered rings): The internal bond angles are forced to ~90°. This severe geometric constraint prevents the nitrogen lone pair from achieving the coplanarity required for optimal resonance with the carbonyl group[2]. Consequently, the bond retains high double-bond character and stiffness, shifting its absorption to a significantly higher frequency (1780–1730 cm⁻¹)[3][4].
-Lactams and -Lactams: As the ring expands to 5- and 6-membered structures, internal strain decreases. The atoms can adopt a more planar configuration, restoring amide resonance and normalizing the carbonyl stretching frequency back toward 1650 cm⁻¹.
Logical relationship between lactam ring size, internal strain, and FTIR carbonyl frequency.
Comparative Analytical Methodologies: ATR vs. Transmission
When measuring these highly specific carbonyl peaks in solid APIs, the choice of FTIR sampling technique introduces distinct optical causalities that can alter the resulting data.
Transmission FTIR (KBr Pellet)
Transmission is the historical gold standard. Infrared light passes completely through a diluted solid sample. Because it measures true bulk absorption, the resulting peak positions are free from optical artifacts and represent the absolute vibrational frequency of the molecule[5][6].
Attenuated Total Reflectance (ATR-FTIR)
ATR-FTIR is rapid and non-destructive, relying on an evanescent wave that penetrates only a few micrometers into the sample surface[7][8]. However, ATR introduces two critical optical phenomena:
Wavelength-Dependent Penetration: Penetration depth increases at longer wavelengths, making lower-wavenumber peaks appear artificially stronger compared to transmission spectra[8][9].
Anomalous Dispersion: Near strong, highly absorbing bands (like the intense lactam
stretch), the sample undergoes a sudden change in its refractive index[5]. Because ATR penetration depth depends on the refractive index ratio between the crystal and the sample, this sudden change skews the absorption maximum. As a result, ATR spectra typically shift the lactam carbonyl peak 2–4 cm⁻¹ lower than transmission spectra and can distort the band shape[5][6].
Experimental workflow comparing ATR-FTIR and Transmission FTIR for solid API analysis.
Self-Validating Experimental Protocols
To ensure scientific integrity, analytical protocols must be self-validating. Below are field-proven methodologies for both techniques, designed to identify and correct errors in real-time.
Protocol A: Transmission FTIR (KBr Pellet)
Causality Focus: Minimizing scattering artifacts through precise particle size control.
Preparation: Weigh 1–2 mg of the lactam API and 100 mg of IR-grade, desiccated Potassium Bromide (KBr).
Trituration: Grind the mixture rigorously in an agate mortar for 2–3 minutes.
Causality: The API particle size must be reduced to < 5 µm (smaller than the wavelength of mid-IR light) to prevent the Christiansen effect, which causes severe baseline scattering and band distortion.
Pellet Pressing: Transfer the powder to a die and apply 10 tons of pressure under a vacuum for 5 minutes.
Causality: The vacuum removes trapped air and moisture, fusing the KBr into a transparent, glass-like disk.
Measurement & Validation: Collect the spectrum at 4 cm⁻¹ resolution.
Self-Validation Check: Inspect the baseline transmittance at 4000 cm⁻¹. If it is <70% or slopes heavily downward toward higher wavenumbers, Mie scattering is occurring. The protocol has failed; the sample must be reground.
Protocol B: ATR-FTIR Spectroscopy
Causality Focus: Maximizing optical contact and correcting for anomalous dispersion.
Preparation: Clean a Diamond ATR crystal with a volatile solvent (e.g., isopropanol). Note: Diamond is preferred over ZnSe for hard APIs to prevent scratching; its intrinsic phonon bands (2300–1900 cm⁻¹) do not interfere with the lactam carbonyl region (1800–1650 cm⁻¹).
Background: Collect a background spectrum of the ambient air against the clean crystal.
Application & Compression: Place the neat solid API directly onto the crystal. Apply consistent, high pressure using the ATR anvil.
Causality: The evanescent wave penetrates only 0.5–2.0 µm into the sample[7][8]. Without intimate optical contact, the signal-to-noise ratio will be unacceptably low.
Measurement & Validation: Collect the spectrum.
Self-Validation Check: If the lactam carbonyl peak exhibits a derivative-like shape (asymmetric tailing), anomalous dispersion is severe. You must apply a mathematical ATR correction algorithm (built into modern FTIR software) to adjust the relative band intensities and shift the peak back to its true transmission equivalent[8][9].
Quantitative Spectral Comparison
The table below summarizes the expected carbonyl stretching frequencies for various lactam classes, contrasting the true bulk absorption (Transmission) with the optically shifted surface absorption (ATR).
(Note: Uncorrected ATR measurements consistently present a 2–4 cm⁻¹ red-shift due to refractive index changes across the absorption band[5][6].)
Conclusion
Accurate characterization of lactam carbonyls requires a dual understanding of chemical and optical causality. While the high frequency of the
-lactam stretch is a direct result of internal ring strain and restricted resonance[2], the exact wavenumber recorded by the spectrometer is heavily dependent on the sampling modality. ATR-FTIR offers unparalleled speed and non-destructive analysis, but researchers must actively account for anomalous dispersion and penetration depth variations[8][9] when comparing their results against historical transmission libraries.
Structural validation of 3-benzyloxy-2-oxoazepane derivatives
Comprehensive Guide to the Structural Validation of 3-Benzyloxy-2-oxoazepane Derivatives: NMR, HRMS, and Crystallography Compared Introduction & Chemical Context The 3-benzyloxy-2-oxoazepane scaffold—a functionalized -ca...
Author: BenchChem Technical Support Team. Date: March 2026
Comprehensive Guide to the Structural Validation of 3-Benzyloxy-2-oxoazepane Derivatives: NMR, HRMS, and Crystallography Compared
Introduction & Chemical Context
The 3-benzyloxy-2-oxoazepane scaffold—a functionalized
-caprolactam—is a highly valuable synthetic intermediate. It is predominantly utilized in the synthesis of -amino--caprolactam derivatives, which serve as core building blocks for peptidomimetics, protease inhibitors, and central nervous system (CNS) therapeutics such as NMDA receptor modulators[1][2].
Because the 7-membered azepane ring is susceptible to ring-opening polymerization (yielding nylon-like oligomers) under harsh synthetic conditions[3], rigorous structural validation of the monomeric lactam is mandatory before downstream functionalization[4]. As a Senior Application Scientist, I have structured this guide to objectively compare the performance of High-Resolution Mass Spectrometry (HRMS), Nuclear Magnetic Resonance (NMR), and X-Ray Crystallography, providing the causality behind each analytical choice to ensure a self-validating experimental workflow.
Comparative Analysis of Structural Validation Techniques
To unambiguously confirm the regiochemistry of the benzyloxy group at the C3 position and the integrity of the 7-membered lactam ring, researchers must select the appropriate analytical modality.
High-Resolution Mass Spectrometry (HRMS - ESI-TOF):
Performance: HRMS provides rapid confirmation of the exact mass and empirical formula, effectively ruling out ring-opened polymeric byproducts[3].
Causality: Electrospray Ionization (ESI) is strictly preferred over Electron Ionization (EI). EI is a "hard" ionization technique that frequently induces premature cleavage of the labile benzyloxy ether bond, masking the parent ion. ESI, being a "soft" technique, preserves the intact
H NMR is useful for identifying functional groups, it is structurally insufficient for azepanes due to the severe signal overlap of the adjacent aliphatic methylene protons (C4, C5, C6)[6].
Causality: 2D NMR techniques (COSY, HSQC, HMBC) are mandatory. COSY traces the continuous spin system from the C3 methine down to the C7 methylene, proving the ring is closed. HMBC confirms the regiochemistry by showing long-range coupling between the benzyloxy protons and the C3 carbon[1].
X-Ray Crystallography:
Performance: The gold standard for determining absolute 3D spatial configuration.
Causality: If the 3-benzyloxy-2-oxoazepane derivative is synthesized as a specific enantiomer for stereospecific drug design, NMR and HRMS cannot definitively prove absolute stereochemistry. Anomalous dispersion in X-ray diffraction is required to validate the chiral C3 center[7].
Quantitative Data & Performance Comparison
Table 1: Technique Comparison Matrix
Analytical Technique
Primary Utility
Resolving Power
Sample Requirement
Key Limitation
HRMS (ESI-TOF)
Exact mass, formula
High (Mass accuracy < 5 ppm)
< 1 mg
Cannot distinguish structural isomers.
1D / 2D NMR
Regiochemistry, connectivity
Very High (Atomic level)
10 - 20 mg
Time-consuming data acquisition; requires high purity.
X-Ray Crystallography
Absolute stereochemistry
Ultimate (3D spatial)
Single crystal (>0.1 mm)
Highly dependent on the thermodynamic success of crystallization.
Table 2: Benchmark Analytical Data for 3-benzyloxy-2-oxoazepane (
)
Parameter
Expected Signal / Value
Diagnostic Significance
HRMS
m/z 242.1157
Confirms the intact lactam monomer; rules out oligomerization.
H NMR: Lactam N-H
~6.2 ppm (br s, 1H)
Validates the closed lactam amide (when run in ).
H NMR: Benzyloxy
~4.6 ppm (ABq, 2H)
Confirms the presence of the benzyl ether protecting group.
H NMR: C3 Methine
~3.9 ppm (dd, 1H)
Validates -substitution relative to the lactam carbonyl.
Calibration: Infuse a sodium formate cluster solution prior to the sample run.
Causality: Internal calibration ensures the mass analyzer accounts for real-time drift, guaranteeing a mass accuracy error of less than 5 ppm, which is required for publishable formula validation[7].
Acquisition: Inject 5 µL into the ESI-TOF system. Monitor for both
(m/z 220.1338) and (m/z 242.1157).
Protocol B: Multidimensional NMR Workflow
Solvent Selection & Preparation: Dissolve 15–20 mg of the compound in 0.6 mL of deuterated chloroform (
) containing 0.03% v/v Tetramethylsilane (TMS).
Causality:
is explicitly chosen over protic solvents like Methanol-. Protic solvents will rapidly undergo deuterium exchange with the lactam N-H proton, erasing a critical diagnostic signal. preserves this peak[8].
1D Acquisition: Acquire a standard
H spectrum (16 scans) and a C spectrum (1024 scans) at 298 K using a 400 MHz (or higher) spectrometer[1]. Use the TMS peak to calibrate the chemical shift exactly to 0.00 ppm.
2D Acquisition (COSY & HMBC): Set up a
H-H COSY experiment to map the aliphatic chain. Follow with a H-C HMBC to observe the coupling between the benzyloxy methylene protons (~4.6 ppm) and the C3 methine carbon, definitively proving the regiochemistry of the ether linkage[1].
Mandatory Visualization
Logical workflow for the structural validation of 3-benzyloxy-2-oxoazepane derivatives.
References
1.[1] Synthesis of oxazolo‐annulated 3‐benzazepines designed by merging two negative allosteric NMDA receptor modulators. d-nb.info. 1
2.[5] Synthesis of Fluoro-Benzoxazepines via I(III)/BF3·Et2O Enabled 1,2- Aryl Migration/Fluorination Cascade. rsc.org. 5
3.[6] 3-AMINO-N-BENZYLOXYCARBONYL-4-HYDROXYHEXAHYDRO-1H-AZEPINE USING RING EXPANSION OF OPTICALLY ACTIVE PI. clockss.org. 6
4.[8] Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. mdpi.com. 8
5.[2] Synthesis of caprolactam from lysine - US8367819B2. google.com. 2
6.[4] Synthesis of Dideoxymycobactin Antigens Presented by CD1a Reveals T Cell Fine Specificity for Natural Lipopeptide Structures. nih.gov. 4
7.[7] Economy of Catalyst Synthesis—Convenient Access to Libraries of Di- and Tetranaphtho Azepinium Compounds. mdpi.com.7
8.[3] Polymers from sugars: cyclic monomer synthesis, ring-opening polymerisation, material properties and applications. rsc.org. 3
A Comparative Guide to the X-ray Crystallography of Substituted Azepan-2-ones: From Synthesis to Structural Insights
This guide provides an in-depth, comparative analysis of the single-crystal X-ray diffraction studies of substituted azepan-2-ones, also known as caprolactams. Designed for researchers, scientists, and professionals in d...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth, comparative analysis of the single-crystal X-ray diffraction studies of substituted azepan-2-ones, also known as caprolactams. Designed for researchers, scientists, and professionals in drug development, this document delves into the critical aspects of synthesis, crystallization, and structural analysis, offering field-proven insights and experimental data to facilitate the rational design of novel therapeutics and materials based on the versatile azepan-2-one scaffold.
The seven-membered azepan-2-one ring is a privileged scaffold in medicinal chemistry, forming the core of a wide array of biologically active molecules.[1][2] The conformational flexibility of this ring system, heavily influenced by the nature and position of its substituents, is a key determinant of its interaction with biological targets.[1][3] X-ray crystallography provides the most definitive, high-resolution snapshot of the three-dimensional structure of these molecules in the solid state, offering invaluable information on their conformation, stereochemistry, and intermolecular interactions. This guide will navigate the journey from obtaining suitable crystals to interpreting the rich structural data they provide.
I. Synthesis and Purification of Substituted Azepan-2-ones for Crystallography
The prerequisite for any successful crystallographic study is the availability of high-purity crystalline material. The synthesis of substituted azepan-2-ones can be approached through various strategies, including the Beckmann rearrangement of substituted cyclohexanone oximes and the functionalization of the pre-formed azepan-2-one ring.[4] Chemoenzymatic methods have also emerged as powerful tools for generating enantioenriched 2-aryl azepanes, which can be further modified.[5][6]
A general synthetic approach involves the reaction of a substituted aniline with chloroacetyl chloride, followed by nucleophilic substitution with a primary amine to yield N'-substituted 2-aminoacetanilides, which can serve as precursors to more complex azepan-2-one derivatives.[7] Regardless of the synthetic route, rigorous purification is paramount. Column chromatography, followed by recrystallization, is typically employed to achieve the high degree of purity (>99%) required for growing single crystals.
Experimental Protocol: Synthesis of N-(2-Oxo-2,3,4,5,6,7-hexahydro-1H-azepin-3-yl)cyclohexanecarboxamide
To a solution of cyclohexanecarbonyl chloride in CH2Cl2, add a solution of 3-aminocaprolactam and Na2CO3 in water at room temperature.[8]
Stir the reaction mixture vigorously for 12 hours.[8]
Separate the organic layer and extract the aqueous phase with additional CH2Cl2.[9]
Combine the organic layers, dry over anhydrous Na2CO3, and concentrate under reduced pressure.[8][9]
Purify the crude product by recrystallization from a mixture of ethyl acetate and hexane to yield the title compound.[8][9]
II. The Art and Science of Crystallization
Obtaining single crystals suitable for X-ray diffraction is often the most challenging step. The morphology and quality of crystals are highly dependent on factors such as solvent, temperature, cooling rate, and the presence of impurities.[10] For substituted azepan-2-ones, several crystallization techniques have proven effective.
Slow Evaporation: This is the most common and often the simplest method. A solution of the purified compound in a suitable solvent or solvent mixture is left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly over days or weeks.
Melt Crystallization: This technique is particularly useful for compounds that are thermally stable. The compound is heated above its melting point and then slowly cooled. The cooling rate can significantly impact crystal quality.[10]
Vapor Diffusion: This method involves the slow diffusion of a precipitant vapor into a solution of the compound, gradually decreasing its solubility and inducing crystallization.
Comparative Data on Crystallization Conditions for Substituted Azepan-2-ones
III. X-ray Diffraction and Structural Analysis: A Comparative Overview
Once suitable single crystals are obtained, they are subjected to X-ray diffraction analysis to determine their three-dimensional structure. The resulting crystallographic data provides a wealth of information about the molecule's conformation, bond lengths, bond angles, and intermolecular interactions.
A consistent finding across numerous studies is that the seven-membered azepan-2-one ring predominantly adopts a chair-type conformation in the solid state.[3][13] The planarity of the lactam group (–(C=O)–N–C–) is also a common feature.[13] The orientation of substituents (axial vs. equatorial) is a critical factor influencing the overall molecular shape and potential biological activity. Generally, equatorial positions are energetically favored for substituents to minimize steric hindrance.[13]
Comparative Crystallographic Data for Substituted Azepan-2-ones
The Cambridge Structural Database (CSD) is an invaluable resource for comparative structural analysis, containing a vast repository of small-molecule crystal structures.[17][18] A search of the CSD can reveal trends in conformation, packing motifs, and the influence of different substituents on the azepan-2-one scaffold.[19][20][21]
IV. Conclusion and Future Directions
X-ray crystallography is an indispensable tool for elucidating the three-dimensional structures of substituted azepan-2-ones, providing critical insights for drug design and materials science. This guide has outlined the key experimental stages, from synthesis to structural analysis, and presented a comparative overview of the available data. The consistent observation of a chair-like conformation of the azepan-2-one ring provides a solid foundation for computational modeling and the rational design of new derivatives. Future work in this area will likely focus on co-crystallization with biological targets to understand binding modes, as well as the investigation of more complex substitution patterns to fine-tune the conformational and electronic properties of this versatile scaffold.
V. References
Conformational studies on substituted ε-caprolactams by X-ray crystallography and NMR spectroscopy. New Journal of Chemistry (RSC Publishing).
Conformational studies on substituted ε-caprolactams by X-ray crystallography and NMR spectroscopy. New Journal of Chemistry (RSC Publishing).
Influence of operational variables on the crystallization of ε-caprolactam from melts. ScienceDirect.
Application Notes and Protocols for the Chemoenzymatic Synthesis of Substituted Azepanes. Benchchem.
Crystallographic structures on the sequential copolymer of 1-caprolactam and pyrrolidinone (nylon 4/6). ScienceDirect.
A Comparative Guide to the Conformational Analysis of Substituted Azepan-3-one Derivatives. Benchchem.
N-(2-Oxo-2,3,4,5,6,7-hexahydro-1H-azepin-3-yl)cyclohexanecarboxamide. National Institutes of Health.
5-(2-Hydroxyethyl)azepan-2-one. Benchchem.
Chemoenzymatic Synthesis of Substituted Azepanes by Sequential Biocatalytic Reduction and Organolithium-Mediated Rearrangement. National Institutes of Health.
2-[(2Z)-Azepan-2-ylidene]-1-(4-nitrophenyl)ethanone. National Institutes of Health.
N-(2-Oxo-2,3,4,5,6,7-hexahydro-1H-azepin-3-yl)cyclohexanecarboxamide. International Union of Crystallography.
Synthesis, crystal structure and computational analysis of 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one. International Union of Crystallography.
Synthesis and antimycobacterial activity of capuramycin analogues. Part 1: substitution of the azepan-2-one moiety of capuramycin. National Institutes of Health.
Cambridge Structural Database (WebCSD). University of Michigan Library.
N′-Substituted 2-Aminoacetanilides as Precursors for New 1,4-Benzodiazepin-2-Ones: Synthesis and Structural Study. MDPI.
The Cambridge Structural Database. BiŌkeanós.
Synthesis, crystal structure and computational analysis of 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one. National Institutes of Health.
How to: Use Cambridge Structural Database Subsets. YouTube.
Searching the Cambridge Structural Database for the 'best' representative of each unique polymorph. ResearchGate.
Searching the Cambridge Structural Database for polymorphs. National Institutes of Health.
Pharmacokinetic Profile Comparison: Lactam Peptidomimetics vs. Linear Peptides
Executive Summary The translation of native peptides into systemic therapeutics is historically bottlenecked by their poor pharmacokinetic (PK) profiles. Linear peptides suffer from rapid proteolytic degradation by serum...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The translation of native peptides into systemic therapeutics is historically bottlenecked by their poor pharmacokinetic (PK) profiles. Linear peptides suffer from rapid proteolytic degradation by serum peptidases and rapid renal clearance, often resulting in in vivo half-lives of mere minutes.
To overcome these liabilities, medicinal chemists employ lactam peptidomimetics —structurally constrained analogs where a covalent amide (lactam) bridge is formed between amino acid side chains (e.g., between Lysine and Aspartic/Glutamic acid). As a Senior Application Scientist, I have structured this guide to objectively compare the PK performance of lactam-constrained peptides against their linear counterparts, grounding the comparison in mechanistic causality and providing a self-validating experimental workflow for your own preclinical evaluations.
Mechanistic Grounding: The Causality of PK Optimization
Understanding why a molecule survives in systemic circulation requires analyzing its interaction with the physiological environment. The superior PK profile of lactam peptidomimetics is driven by three causal mechanisms:
Conformational Pre-organization & Entropic Optimization: Linear peptides exist as highly flexible ensembles. A lactam bridge (often spanning
to positions) locks the peptide into its bioactive secondary structure (such as an -helix). This pre-organization reduces the entropic penalty upon receptor binding, significantly increasing target affinity and residence time ()[1].
Steric Shielding from Proteolysis: Serum endopeptidases and exopeptidases require an extended peptide backbone to dock into their catalytic clefts. The rigid macrocyclic ring of a lactam peptidomimetic creates a steric clash, preventing active-site recognition and rendering the molecule highly resistant to enzymatic hydrolysis ()[2].
Attenuation of Renal Clearance: Small linear peptides are rapidly cleared via glomerular filtration. Lactam cyclization alters the molecule's polar surface area and hydrodynamic radius. This often increases plasma protein binding (e.g., to human serum albumin), which effectively shields the peptidomimetic from rapid renal filtration and lowers the systemic clearance rate ()[3].
Caption: Logical progression from linear peptide vulnerabilities to lactam constraint advantages.
Quantitative Data Comparison
To illustrate the magnitude of these improvements, the following table synthesizes representative PK parameters comparing a native linear peptide against a highly optimized lactam-cyclized analog (e.g., lactam bridge-cyclized
-MSH analogs utilized in targeted radiotherapies, which demonstrate >98% stability in serum at 24 hours) ()[4].
Pharmacokinetic Parameter
Linear Peptide (Native)
Lactam Peptidomimetic
Causality / Mechanism
In vitro Serum Stability ()
< 15 min
> 24 hours
Lactam bridge sterically blocks exopeptidase and endopeptidase active-site docking.
In vivo Half-Life (, IV)
~ 10 - 20 min
2 - 6 hours
Resistance to circulating proteases and reduced renal filtration rate.
Systemic Clearance (CL)
> 40 mL/min/kg
< 15 mL/min/kg
Increased plasma protein binding and altered hydrodynamic radius reduce glomerular filtration.
Area Under the Curve (AUC)
Low
High (Proportional increase)
Sustained plasma exposure due to evasion of primary metabolic and renal clearance pathways.
Bioavailability (SC)
< 10%
40 - 70%
Enhanced resistance to subcutaneous tissue peptidases prior to systemic absorption.
To ensure trustworthiness and scientific integrity, any PK data generated must be derived from a self-validating system. If a linear peptide degrades ex vivo in the collection tube, the calculated in vivo clearance will be artificially inflated. The following step-by-step protocol prevents such artifacts.
Phase 1: In Vitro Plasma Stability Assay
Purpose: To isolate and quantify intrinsic resistance to circulating proteases before advancing to in vivo models.
Matrix Preparation: Pre-warm pooled human or rat plasma to 37°C.
Spiking: Spike the peptide/peptidomimetic into the plasma to a final concentration of 5 µM.
Incubation & Aliquoting: Incubate at 37°C under gentle agitation. Withdraw 50 µL aliquots at 0, 15, 30, 60, 120, 240, and 1440 minutes.
Quenching (Critical Step): Immediately quench each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (IS). Causality: Acetonitrile instantly denatures plasma proteases (halting degradation) and precipitates large proteins, leaving the peptide in the supernatant.
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant for LC-MS/MS analysis.
Phase 2: In Vivo Pharmacokinetic Study (Rodent Model)
Purpose: To determine true physiological clearance (CL), volume of distribution (Vd), and half-life (
).
Administration: Administer the compound via intravenous (IV) bolus (e.g., 1 mg/kg) to jugular vein-cannulated Sprague-Dawley rats (n=3).
Serial Sampling: Collect blood samples (200 µL) at 5, 15, 30, 60, 120, 240, 480, and 1440 minutes post-dose.
Ex Vivo Stabilization (Critical Step): Collect blood directly into pre-chilled tubes containing K2EDTA and a broad-spectrum protease inhibitor cocktail (e.g., Aprotinin + DPP-IV inhibitor). Causality: Linear peptides will degrade in the tube during transit to the centrifuge. Inhibitors ensure the measured concentration accurately reflects the circulating concentration at the exact moment of blood draw.
Plasma Isolation: Centrifuge immediately at 3,000 x g for 10 min at 4°C. Store plasma at -80°C until analysis.
Phase 3: LC-MS/MS Bioanalysis & NCA
Purpose: To specifically quantify the intact parent molecule.
Chromatography: Inject the processed supernatant onto a C18 reverse-phase column using a water/acetonitrile gradient with 0.1% formic acid.
Detection: Utilize Electrospray Ionization (ESI) in positive mode. Monitor the compound using Multiple Reaction Monitoring (MRM). Causality: MRM transitions (Parent Mass
Specific Fragment Mass) guarantee that only the intact peptidomimetic is quantified, ignoring any cleaved inactive metabolites.
Data Modeling: Process the concentration-time data using Non-Compartmental Analysis (NCA) software to calculate AUC, CL, Vd, and
.
Caption: Self-validating experimental workflow for the pharmacokinetic evaluation of peptidomimetics.
References
Fairlie, D. P., et al. (2018). "Using Peptidomimetics and Constrained Peptides as Valuable Tools for Inhibiting Protein–Protein Interactions." National Institutes of Health (PMC).
Bechtler, C., et al. (2021). "Macrocyclization strategies for cyclic peptides and peptidomimetics." RSC Medicinal Chemistry. Available at:[Link]
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Kwan, K. C., et al. (2018). "Pharmacokinetics of β-Lactam Antibiotics: Clues from the Past To Help Discover Long-Acting Oral Drugs in the Future." ACS Journal of Medicinal Chemistry. Available at:[Link]
Benchmarking Azepane-Based Chemical Probes: A Comparative Guide to Reference Standards and Scaffold Performance
Executive Summary & Core Directive The azepane (hexamethyleneimine) scaffold represents a "privileged structure" in modern medicinal chemistry, offering a unique seven-membered ring topology that bridges the gap between...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Core Directive
The azepane (hexamethyleneimine) scaffold represents a "privileged structure" in modern medicinal chemistry, offering a unique seven-membered ring topology that bridges the gap between the rigid piperidine and the more flexible macrocycles. While widely utilized in FDA-approved therapeutics (e.g., Bazedoxifene, Epinastine), its application as a high-fidelity chemical probe requires rigorous validation against established reference standards.
This guide moves beyond generic assay descriptions. It provides a technical framework for benchmarking azepane-based probes against their six-membered (piperidine) analogs and clinical standards. We focus on the "Ring Expansion Effect" —how the transition from a 6- to 7-membered ring alters binding entropy and selectivity—and provide the experimental protocols necessary to validate these tools.
Reference Standards Landscape
To validate a novel azepane probe, you must benchmark it against three categories of standards: Clinical Gold Standards (positive controls), Scaffold Analogs (structural comparators), and Negative Controls (inactive isomers).
Table 1: Primary Reference Standards for Azepane Validation
PKC IC50: ~4 nM PKA IC50: ~4 nM Note: Natural product azepane used to map ATP-binding pockets [2].
Monoamine Transporters
Azepane-1a (Novel)
Emerging Probe
NET IC50: 60 nM DAT IC50: 230 nM Demonstrates selectivity over SERT (>1000 nM) [3].
Histamine (H1)
Epinastine
Specificity Control
H1 Ki: ~1-2 nM High selectivity against muscarinic receptors compared to piperidine analogs [4].
Comparative Analysis: The "Ring Expansion" Effect
The critical scientific question when evaluating an azepane probe is: "Does the 7-membered ring provide a functional advantage over the 6-membered piperidine precursor?"
Conformational Flexibility vs. Selectivity
Unlike the piperidine ring, which exists predominantly in a stable chair conformation, the azepane ring is conformationally mobile (twist-chair/twist-boat). This flexibility allows the azepane scaffold to:
Adopt Induced Fits: Mold into cryptic pockets that rigid piperidines cannot access.
Penalize Entropy: The entropic cost of binding is higher, which can improve selectivity (only high-affinity targets overcome the penalty).
Table 2: Comparative Performance Data (Azepane vs. Piperidine)
Data synthesized from structure-activity relationship (SAR) studies on NET/DAT inhibitors [3] and H3 receptor ligands [5].
Feature
Piperidine Analog (Reference)
Azepane Analog (Probe)
Interpretation
Potency (IC50)
15 nM
34 - 60 nM
Slight Potency Loss: Ring expansion often reduces potency slightly due to entropic penalty.
Selectivity (Off-Target)
< 10-fold vs. hERG
> 30-fold vs. hERG
Selectivity Gain: The bulkier azepane sterically clashes with off-target sites (e.g., hERG channel).
Metabolic Stability (t1/2)
25 min (Microsomes)
45 min (Microsomes)
Stability Gain: 7-membered rings are often less prone to oxidative metabolism at the -carbon compared to piperidines.
Solubility (LogD)
2.8
3.1
Lipophilicity Increase: The extra methylene group increases logP/D, potentially improving CNS penetration.
Mechanistic Visualization
The following diagrams illustrate the logic flow for validating azepane probes and the structural consequences of ring expansion.
Diagram 1: The Ring Expansion SAR Workflow
This decision tree guides the medicinal chemist on when to transition from a piperidine hit to an azepane probe.
Caption: SAR logic for transitioning from Piperidine to Azepane scaffolds to resolve selectivity bottlenecks.
Diagram 2: Validation Hierarchy for Chemical Probes
A self-validating system to ensure the probe is fit-for-purpose.
Caption: The "4-Step" validation hierarchy required to classify an azepane compound as a high-quality chemical probe.
Experimental Protocols
To ensure reproducibility and trust, the following protocols are standardized for azepane-based probes.
Protocol 1: Establishing the Negative Control (The "Distomer" Method)
Causality: Azepanes often possess chiral centers (e.g., 2-substituted azepanes). The enantiomer (distomer) is the gold-standard negative control because it shares identical physicochemical properties (solubility, permeability) but lacks specific binding affinity.
Synthesis: Synthesize the racemic mixture of the azepane probe.
Separation: Resolve enantiomers using Chiral SFC (Supercritical Fluid Chromatography).
Column: Chiralpak AD-H or OD-H.
Mobile Phase: CO2/Methanol (with 0.1% DEA).
Validation:
Test both enantiomers in the primary biochemical assay.
Acceptance Criteria: The active probe (eutomer) must be >30-fold more potent than the inactive enantiomer (distomer) [6].
Note: If the scaffold is achiral, synthesize the N-methylated analog to sterically block the critical nitrogen interaction.
Protocol 2: Cellular Target Engagement (NanoBRET)
Causality: Biochemical potency does not guarantee cellular access. Azepanes are more lipophilic than piperidines, which can lead to non-specific membrane trapping. NanoBRET confirms the probe binds the target inside the live cell.
Transfection: Transfect HEK293 cells with the N-terminal NanoLuc-Target fusion plasmid.
Tracer Addition: Add a known broad-spectrum tracer (e.g., a fluorescently labeled Bazedoxifene derivative for SERMs) at its determined K_d.
Competition: Treat cells with the Azepane Probe (0.1 nM – 10 µM) and the Negative Control.
Readout: Measure BRET signal (Donor emission / Acceptor emission).
Navigating the Safe Handling of 2-(3-(Benzyloxy)-2-oxoazepan-1-yl)acetic acid: A Guide for Laboratory Professionals
Understanding the Hazard Profile: An Evidence-Based Approach The hazard profile of 2-(3-(Benzyloxy)-2-oxoazepan-1-yl)acetic acid can be reliably inferred from the known risks associated with its core chemical motifs: the...
Author: BenchChem Technical Support Team. Date: March 2026
Understanding the Hazard Profile: An Evidence-Based Approach
The hazard profile of 2-(3-(Benzyloxy)-2-oxoazepan-1-yl)acetic acid can be reliably inferred from the known risks associated with its core chemical motifs: the caprolactam ring, the benzyloxy group, and the acetic acid side chain.
Structurally similar compounds consistently exhibit a clear pattern of hazards. For instance, 2-(2-oxoazepan-1-yl)acetic acid is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation[1]. The parent caprolactam ring structure is also associated with skin and eye irritation, and can be harmful if inhaled or ingested[2][3]. Furthermore, benzyloxyacetic acid and other acetic acid derivatives are documented to cause skin and serious eye irritation, with the potential for respiratory irritation[4]. The acetic acid moiety itself, particularly in concentrated form, is corrosive and can cause severe skin burns and eye damage[5][6][7].
Based on this collective data, it is imperative to handle 2-(3-(Benzyloxy)-2-oxoazepan-1-yl)acetic acid as a substance that is, at a minimum, a skin and eye irritant, a potential respiratory irritant, and likely corrosive.
Core Directive: Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to mitigate the identified risks. The following table outlines the minimum required PPE for handling 2-(3-(Benzyloxy)-2-oxoazepan-1-yl)acetic acid.
Body Part
Required PPE
Rationale
Hands
Nitrile or neoprene gloves
To prevent direct skin contact and subsequent irritation or burns. Double-gloving is recommended when handling concentrated solutions.
Eyes
Chemical splash goggles
To protect against splashes that could cause serious eye irritation or damage. A face shield should be worn in conjunction with goggles when there is a significant splash risk[8].
Body
Laboratory coat
To protect skin and personal clothing from contamination.
Respiratory
Use in a certified chemical fume hood
To prevent inhalation of dust or aerosols, which may cause respiratory tract irritation[1][2][3][4][9].
The selection of appropriate PPE is a critical first step in ensuring a safe working environment. The following workflow illustrates the decision-making process.
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict, step-by-step protocol is crucial for minimizing exposure and ensuring reproducible results.
Preparation:
Designate a work area: All handling of 2-(3-(Benzyloxy)-2-oxoazepan-1-yl)acetic acid should be conducted within a certified chemical fume hood.
Assemble materials: Ensure all necessary PPE, glassware, and reagents are within the fume hood before commencing work.
Verify emergency equipment: Confirm that a safety shower and eyewash station are readily accessible and operational[2].
Handling:
Don appropriate PPE: Follow the guidelines outlined in the PPE table.
Weighing: If working with a solid, carefully weigh the required amount in a tared container inside the fume hood to minimize dust generation[2].
Dissolving: If preparing a solution, slowly add the compound to the solvent. Be mindful of any potential exothermic reactions.
Reactions and manipulations: Conduct all subsequent steps within the fume hood.
Post-handling: After handling, thoroughly wash hands and any potentially exposed skin with soap and water[4][10].
Disposal Plan: A Responsible Approach to Chemical Waste
Proper disposal is a critical component of the chemical lifecycle and is essential for environmental protection and laboratory safety.
Waste Segregation and Collection:
Solid Waste: Place any solid waste contaminated with 2-(3-(Benzyloxy)-2-oxoazepan-1-yl)acetic acid (e.g., weighing paper, contaminated gloves) into a designated, labeled hazardous waste container.
Liquid Waste:
Concentrated Solutions: Any solutions containing significant concentrations of the compound should be collected in a labeled, compatible hazardous waste container.
Dilute Aqueous Solutions: Due to its acetic acid nature, dilute aqueous solutions (<10%) may potentially be neutralized before disposal[7]. However, given the limited data on this specific compound, it is most prudent to treat all solutions as hazardous waste.
Organic Solvents: Solutions of the compound in organic solvents should be collected in a designated, labeled container for halogenated or non-halogenated solvent waste, as appropriate.
Neutralization (for dilute aqueous waste, with caution):
While dilute acetic acid solutions can be neutralized with a base like sodium bicarbonate[7], this should only be attempted by experienced personnel and with continuous pH monitoring. The final pH should be between 6 and 9 before drain disposal is considered, and this must be in accordance with local regulations. Given the lack of specific environmental toxicity data, collecting all waste for professional disposal is the most responsible course of action.
The following diagram outlines the recommended disposal workflow.
By integrating these evidence-based safety and handling protocols into your laboratory's standard operating procedures, you can confidently and responsibly advance your research while maintaining the highest standards of safety and environmental stewardship.
References
Angene Chemical. (2021, May 1). Safety Data Sheet: 1,2-Benzisothiazole-2(3H)-acetic acid, 3-oxo-, ethyl ester, 1,1-dioxide. Retrieved from [Link]
Cole-Parmer. (2006, March 22). Material Safety Data Sheet: epsilon-Caprolactam. Retrieved from [Link]
DOMO Chemicals. (2020, April 6). Safety Data Sheet: ε-Capro. Retrieved from [Link]
American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for MDI Users. Retrieved from [Link]
International Chemical Safety Cards. (n.d.). ICSC 0822 - 2-(ACETYLOXY)BENZOIC ACID. Retrieved from [Link]
Stockholm University. (2015, March 23). Procedures for the disposal of liquid chemical residues and aqueous solutions. Retrieved from [Link]
INEOS Group. (2020, February 4). Safety Data Sheet: Acetic Acid Solutions (50-79%). Retrieved from [Link]
Chemical Label. (n.d.). 2-(2-oxoazepan-1-yl)acetic acid.
University of Wisconsin-Madison. (2022, June 6). Appendix A Disposal Procedures by Chemical. Retrieved from [Link]
Lab Alley. (2025, February 1). How to Dispose of Acetic Acid. Retrieved from [Link]
United Nations Office on Drugs and Crime. (n.d.). Illustrated guide for the Disposal of Chemicals used in the Illicit Manufacture of Drugs. Retrieved from [Link]
Agriculture and Environment Research Unit. (2026, February 4). Acetic acid. Retrieved from [Link]